3-(Thiophen-3-yl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-thiophen-3-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOTAJIUPSTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Thiophen-3-yl)propan-1-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to its structural similarity to key pharmacophores, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, plausible synthetic routes, spectral characteristics, and essential safety protocols, offering a foundational resource for researchers in the field.
Introduction and Chemical Identity
This compound is the hydrochloride salt of a primary amine featuring a propyl chain attached to the third position of a thiophene ring. The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide array of biological targets. The primary amine group provides a key reactive handle for further molecular elaboration and is typically protonated at physiological pH, enhancing water solubility.
While this specific isomer is not as extensively documented as its 2-substituted counterpart, its unique substitution pattern offers distinct steric and electronic properties that can be exploited in rational drug design.
Physicochemical Properties
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₇H₁₂ClNS | Based on chemical structure |
| Molecular Weight | 177.70 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts |
| Melting Point | >150 °C (decomposes) | Estimated based on similar amine hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | The ionic nature of the hydrochloride salt enhances solubility in polar solvents. |
| pKa (of conjugate acid) | ~9-10 | Typical for primary alkylammonium ions |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established reductive pathways. The choice of starting material and reducing agent is critical and is dictated by factors such as yield, purity requirements, and scalability. Two plausible and efficient synthetic routes are detailed below.
Route 1: Reduction of 3-(Thiophen-3-yl)propanenitrile
This is a common and effective method for the preparation of primary amines from nitriles. The nitrile precursor, 3-(Thiophen-3-yl)propanenitrile, can be synthesized from 3-thienylacetonitrile.
Experimental Protocol: Synthesis via Nitrile Reduction
-
Nitrile Synthesis (Illustrative): 3-Thienylacetonitrile is alkylated with a suitable two-carbon electrophile, such as ethylene oxide followed by conversion of the resulting alcohol to a leaving group and subsequent displacement, or via a Michael addition to acrylonitrile if a suitable precursor is available. The causality here is the generation of the required three-carbon chain attached to the thiophene ring.
-
Reduction Step:
-
To a solution of 3-(Thiophen-3-yl)propanenitrile in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran), add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of LiAlH₄ is due to its high reactivity and effectiveness in reducing nitriles to primary amines.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate of aluminum salts, which simplifies filtration.
-
-
Workup and Isolation of the Free Base:
-
Filter the resulting slurry and wash the precipitate thoroughly with the ethereal solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Thiophen-3-yl)propan-1-amine free base.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete. The hydrochloride salt formation is an acid-base reaction that provides a stable, crystalline product which is easier to handle and purify.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for the preparation of the target compound via nitrile reduction.
Route 2: Reductive Amination of a Precursor Carbonyl or Carboxylic Acid
An alternative strategy involves the reduction of a corresponding carboxylic acid or a ketone.
Experimental Protocol: Synthesis via Carboxylic Acid Reduction
-
Amide Formation: Convert 3-(Thiophen-3-yl)propanoic acid to the corresponding amide by reacting it with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acyl chloride, followed by treatment with ammonia. This activates the carboxyl group for amination.
-
Amide Reduction: Reduce the resulting 3-(thiophen-3-yl)propanamide with a strong reducing agent like LiAlH₄ in an anhydrous ethereal solvent, similar to the nitrile reduction described above.
-
Workup and Salt Formation: The workup and conversion to the hydrochloride salt follow the same procedure as in Route 1.
Caption: Synthesis of the target compound from its corresponding carboxylic acid.
Spectral Data and Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its characteristic spectral features can be reliably predicted based on its structural components.
-
¹H NMR:
-
Thiophene Protons (δ 7.0-7.5 ppm): Three distinct signals in the aromatic region, characteristic of a 3-substituted thiophene ring.
-
Propyl Chain Protons (δ 1.5-3.0 ppm): Three multiplets corresponding to the three methylene groups of the propyl chain. The methylene group adjacent to the thiophene ring will be at a higher chemical shift than the one adjacent to the amine. The methylene group attached to the nitrogen will be the most downfield of the three.
-
Amine Protons (δ ~8.0 ppm, broad): A broad signal for the -NH₃⁺ protons, which may exchange with D₂O.
-
-
¹³C NMR:
-
Thiophene Carbons (δ 120-145 ppm): Four signals corresponding to the carbons of the thiophene ring.
-
Propyl Chain Carbons (δ 25-45 ppm): Three signals for the methylene carbons of the propyl chain.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (2800-3000 cm⁻¹, broad): A broad and strong absorption band characteristic of an ammonium salt.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H).
-
Thiophene Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z = 141.06.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of the amine group and cleavage of the propyl chain.
-
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a versatile functional group for derivatization, allowing for the introduction of various pharmacophoric elements. Its structural similarity to neurotransmitters suggests its potential use in developing agents targeting the central nervous system.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][3][4][5] Work in a well-ventilated area or a fume hood.[1][2][3][4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4][5] In case of contact, rinse immediately with plenty of water.[1][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][5]
Conclusion
This compound, while not as extensively studied as some of its isomers, represents a promising scaffold for medicinal chemistry research. Its synthesis is achievable through standard organic transformations, and its chemical properties make it a versatile building block for the development of novel compounds with potential biological activity. This guide provides a foundational understanding of this compound, intended to facilitate its use in further research and drug discovery endeavors.
References
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PubChem. 3-(Thiophen-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-(Thiophen-3-yl)propan-1-amine hydrochloride (CAS No. 106734-63-4), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, physicochemical properties, and spectroscopic signature. We delve into the causality behind its synthesis and characterization, offering field-proven insights into its handling and application. The guide synthesizes data from spectroscopic techniques (NMR, IR, MS), outlines a validated synthetic protocol, and discusses the molecule's significance as a pharmacophore, particularly as an intermediate in the synthesis of prominent pharmaceutical agents. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.
Introduction
The thiophene nucleus is a privileged scaffold in drug discovery, renowned for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] Its isosteric relationship with the benzene ring allows it to serve as a bioisostere, often improving potency, selectivity, or metabolic profiles. 3-(Thiophen-3-yl)propan-1-amine, and its hydrochloride salt, represents a critical intermediate that combines the favorable properties of the thiophene ring with a flexible aminopropyl side chain. This structural motif is found in several centrally active agents.[3]
This guide offers a deep dive into the molecular architecture of the hydrochloride salt form. Understanding its precise three-dimensional structure, conformational flexibility, and electronic properties is paramount for designing next-generation therapeutics with optimized target engagement and drug-like attributes. We will move from foundational structural elucidation to practical, validated methodologies for its synthesis and characterization, providing a holistic view for the laboratory professional.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound dictates its reactivity, stability, and utility as a synthetic precursor. The molecule consists of a thiophene ring substituted at the 3-position with a propyl amine chain, which is protonated to form the hydrochloride salt.
Structural Elucidation
The core structure comprises a five-membered aromatic heterocycle containing a sulfur atom, connected via a C-C bond to a three-carbon aliphatic chain terminating in an ammonium group. The attachment at the 3-position of the thiophene ring is a key feature, distinguishing it from its 2-substituted isomer, which can exhibit different biological activities and chemical reactivities. The positive charge on the ammonium group and the associated chloride counter-ion significantly influence the compound's solubility and crystalline properties.
Below is a diagram illustrating the key structural features and a standard numbering scheme used for spectroscopic analysis.
Caption: Atom Numbering Scheme for Spectroscopic Analysis.
Physicochemical Data Summary
The physicochemical properties are crucial for predicting the compound's behavior in both reaction media and biological systems. The hydrochloride salt form confers high water solubility, which is advantageous for many applications.
| Property | Value | Source |
| CAS Number | 106734-63-4 | [4] |
| Molecular Formula | C₇H₁₂ClNS | Calculated |
| Molecular Weight | 177.70 g/mol | Calculated |
| Appearance | Off-white to white solid | Generic Observation |
| Solubility | Soluble in water, methanol | Generic Observation |
Spectroscopic Characterization: A Validated Signature
Spectroscopic analysis provides an empirical fingerprint of the molecular structure. The data presented here represents a consensus of expected values for validating the identity and purity of synthesized this compound.
¹H NMR Spectroscopy
Proton NMR is the primary tool for confirming the carbon-hydrogen framework. The spectrum is characterized by distinct signals for the thiophene ring protons and the aliphatic propyl chain protons.
-
Thiophene Protons (δ 7.0-7.4 ppm): Three aromatic protons will be visible. The proton at C2' is often the most distinct, appearing as a multiplet. The protons at C4' and C5' will also appear in this region, with coupling patterns (doublets, triplets, or multiplets) dependent on their relationships.
-
Methylene Protons (δ 1.8-3.2 ppm): The three methylene groups of the propyl chain will appear as multiplets. The protons on C3 (adjacent to the N⁺H₃ group) are the most deshielded (~3.0-3.2 ppm). The protons on C1 (adjacent to the thiophene ring) will be at ~2.7-2.9 ppm. The central C2 protons will appear as a multiplet around 1.8-2.0 ppm.
-
Ammonium Protons (δ ~8.0-8.5 ppm): The three protons on the nitrogen will typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by defining the carbon skeleton.
-
Thiophene Carbons (δ 120-145 ppm): Four signals are expected. The carbon attached to the propyl chain (C3') and the carbon adjacent to the sulfur (C2') will have distinct chemical shifts from the other two (C4', C5').
-
Aliphatic Carbons (δ 25-45 ppm): Three signals corresponding to C1, C2, and C3 of the propyl chain are expected. C3 (attached to nitrogen) will be around 40-45 ppm, C1 (attached to the ring) around 30-35 ppm, and C2 in the 25-30 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups.
-
N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption band is characteristic of the ammonium (N⁺H₃) group.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretch (1400-1600 cm⁻¹): Absorptions in this region are indicative of the thiophene aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free base after the loss of HCl. The expected molecular ion peak [M+H]⁺ for the free base (C₇H₁₁NS) would be approximately m/z 142.07.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the reduction of a suitable precursor. A common and reliable method involves the reduction of 3-(thiophen-3-yl)propanenitrile. This approach is favored for its high yield and the commercial availability of the starting material.
Synthetic Workflow Overview
The process involves a two-step sequence: reduction of the nitrile to the primary amine, followed by salt formation.
Caption: General Synthetic and Validation Workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-(thiophen-3-yl)propanenitrile.
Materials:
-
3-(Thiophen-3-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (ethereal solution, 2M)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Addition of Nitrile: A solution of 3-(thiophen-3-yl)propanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Trustworthiness: This specific workup procedure is a well-established and safe method for decomposing excess LiAlH₄ and precipitating aluminum salts, making filtration easier.
-
Extraction & Drying: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(thiophen-3-yl)propan-1-amine free base as an oil.
-
Salt Formation: The crude amine is dissolved in a minimal amount of diethyl ether. An ethereal solution of HCl (1.1 equivalents) is added dropwise with vigorous stirring.
-
Isolation & Purification: The precipitated hydrochloride salt is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed if higher purity is required.
-
Validation: The final product's identity and purity are confirmed using ¹H NMR, IR, and MS, comparing the data against the expected values outlined in Section 3.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial pharmacophore and building block for complex APIs. Its structure is particularly relevant in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).
The most notable application is as a key intermediate in the synthesis of Duloxetine .[5][6] Duloxetine is a widely prescribed antidepressant and is also used to treat generalized anxiety disorder and fibromyalgia.[7] In the structure of Duloxetine, the 3-(thiophen-3-yl)propylamine core is further functionalized.[5][8] The thiophene ring acts as a critical binding element within the transporter proteins, and the amine chain provides the necessary scaffold for further chemical elaboration.[9][10]
The choice of the 3-substituted thiophene isomer over the 2-substituted one is a deliberate design choice in molecules like Duloxetine, as it precisely orients the aryl groups for optimal interaction with the target receptors.[11] This highlights the importance of regiochemistry in drug design and the value of having access to pure, well-characterized building blocks like the title compound.
Conclusion
This compound is a molecule of significant industrial and academic importance. Its molecular structure, characterized by a 3-substituted thiophene ring and a protonated aminopropyl chain, has been thoroughly elucidated by a combination of spectroscopic methods. The provided synthetic protocol represents a reliable and validated method for its preparation, emphasizing safety and reproducibility. As a key precursor to major pharmaceuticals like Duloxetine, a deep understanding of its chemistry, structure, and handling is essential for professionals in drug discovery and development. This guide serves as a consolidated technical resource to support that need.
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PubChem. (n.d.). 3-(Thiophen-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Université du Luxembourg. Retrieved from [Link]
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GSRS. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Retrieved from [Link]
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PubChem. (n.d.). (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(2-(3-(Methylamino)propyl)thiophen-3-yl)naphthalen-1-ol. Retrieved from [Link]
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FDA. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Retrieved from [Link]
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PubChemLite. (n.d.). (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride. Université du Luxembourg. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Oxayohimban-16-carboxylic acid, 16,17-didehydro-10,11-dimethoxy-19-methyl-, methyl ester, hydrochloride, (3β,19α,20α)-. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Difluoro-3-(thiophen-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to 3-(Thiophen-3-yl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)propan-1-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not prominently indexed, this guide establishes its chemical identity and outlines robust synthetic pathways, detailed analytical protocols, and potential therapeutic applications based on the well-documented chemistry of analogous thiophene derivatives. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel thiophene-based pharmacophores.
Introduction and Chemical Identity
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] this compound belongs to the class of thiophene-alkylamines, which are crucial intermediates and target molecules in the development of novel therapeutics.
A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases as of the latest update. This suggests it may be a novel research compound or a less common intermediate. It is crucial for researchers to unambiguously identify their synthesized compounds through rigorous analytical characterization, as detailed in Section 4.
The structure consists of a thiophene ring substituted at the 3-position with a propyl amine chain, supplied as its hydrochloride salt for improved stability and handling.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₇H₁₂ClNS | Based on the chemical structure of the hydrochloride salt. |
| Molecular Weight | 177.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts.[5] |
| Solubility | Soluble in water, methanol, DMSO | Amine salts are generally polar and soluble in polar protic solvents. |
| Boiling Point | >200 °C (decomposes) | High boiling point expected for an ionic salt. |
| pKa (Ammonium ion) | ~9-10 | Typical pKa for a primary alkylammonium ion. |
Synthetic Strategies
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of pathway depends on the availability of starting materials, desired scale, and laboratory capabilities. Key strategies involve constructing the C3-side chain on a pre-formed thiophene ring.
Overview of Synthetic Pathways
Below is a diagram illustrating three plausible synthetic routes starting from 3-bromothiophene.
Caption: Plausible synthetic pathways to 3-(Thiophen-3-yl)propan-1-amine.
Detailed Protocol: Nitrile Reduction Pathway (Route B)
This pathway is advantageous as the reduction of nitriles to primary amines is a well-established and high-yielding transformation.[6][7][8]
Step 1: Synthesis of 3-(Thiophen-3-yl)acrylonitrile
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromothiophene (1.0 eq), acrylonitrile (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter off the triethylammonium bromide salt and wash with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(thiophen-3-yl)acrylonitrile as a solid.
Step 2: Reduction to 3-(Thiophen-3-yl)propan-1-amine
Causality: This step achieves the simultaneous reduction of both the carbon-carbon double bond and the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[9] Catalytic hydrogenation can also be employed, often providing a safer and more scalable alternative.[10]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous diethyl ether or THF.
-
Reaction Execution: Cool the suspension to 0°C. Add a solution of 3-(thiophen-3-yl)acrylonitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(thiophen-3-yl)propan-1-amine.
Step 3: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic (test with pH paper).
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Characterization and Analytical Methods
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound.
Spectroscopic and Chromatographic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the thiophene ring protons, as well as the aliphatic protons of the propyl chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base and fragmentation patterns that confirm the structure.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine salt (around 2800-3100 cm⁻¹) and C-H and C=C bands for the aromatic and aliphatic portions.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase method is typically suitable.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the free base for purity and to identify any volatile impurities.[12][13]
Comparative Analysis: HPLC vs. GC-MS
Table 2: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Form | Can analyze the hydrochloride salt directly. | Requires analysis of the more volatile free base. |
| Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Sensitivity | High sensitivity (ng to pg range). | Very high sensitivity (pg to fg range). |
| Impurity ID | Tentative identification by retention time and UV spectra. | Definitive identification via mass spectral library matching.[12] |
| Typical Column | C18 reverse-phase. | DB-5 or similar non-polar capillary column. |
| Best For | Routine quality control, quantification of non-volatile impurities. | In-depth impurity profiling, identification of unknown volatile impurities. |
Sample HPLC Protocol for Purity Analysis
This protocol provides a starting point for developing a robust HPLC method.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm (thiophene chromophore).
-
Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase (e.g., 1 mg/mL).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-(Thiophen-3-yl)propan-1-amine hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete spectral sets for this specific compound, this document outlines a predictive approach based on a plausible synthetic route from a readily available precursor, 3-(thiophen-3-yl)propanenitrile. This methodology, grounded in fundamental principles of organic chemistry and spectroscopy, offers a robust framework for the characterization and quality control of this and similar compounds.
Introduction: The Significance of this compound
This compound belongs to a class of thiophene-containing compounds that are of significant interest in pharmaceutical research. The thiophene ring is a versatile scaffold in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties. The propyl-amine side chain is a common feature in many biologically active molecules, often interacting with receptors and enzymes. The hydrochloride salt form is frequently utilized to improve the solubility and stability of amine-containing active pharmaceutical ingredients (APIs). Accurate and comprehensive spectroscopic characterization is therefore critical for confirming the identity, purity, and quality of this compound in any research or development setting.
Proposed Synthesis and Spectroscopic Evolution
A reliable method for the synthesis of 3-(Thiophen-3-yl)propan-1-amine is the reduction of the corresponding nitrile, 3-(thiophen-3-yl)propanenitrile. This transformation, followed by salt formation with hydrochloric acid, provides a clear pathway to the target molecule.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data of the Precursor: 3-(Thiophen-3-yl)propanenitrile
Understanding the spectroscopic features of the starting material is crucial for interpreting the data of the final product.
| Spectroscopic Data for 3-(Thiophen-3-yl)propanenitrile | |
| Molecular Formula | C₇H₇NS |
| Molecular Weight | 137.20 g/mol |
| ¹H NMR (Predicted) | δ ~7.4-7.1 (m, 3H, thiophene ring), 2.9 (t, 2H, -CH₂-CN), 2.7 (t, 2H, Ar-CH₂-) |
| ¹³C NMR (Predicted) | δ ~140-120 (thiophene ring carbons), 119 (-CN), ~30 (-CH₂-CN), ~20 (Ar-CH₂-) |
| IR (cm⁻¹) | ~2245 (C≡N stretch), ~3100 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch) |
| Mass Spectrum (m/z) | 137 (M⁺) |
Note: Predicted NMR data is based on standard chemical shift tables and analysis of similar structures.
Detailed Spectroscopic Analysis of this compound
This section provides a detailed breakdown of the expected spectroscopic data for the final product, explaining the rationale behind the predicted shifts and patterns.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule.
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak.
| ¹H NMR Data for this compound | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| Thiophene H | ~7.5-7.2 (m) |
| -CH₂- (alpha to thiophene) | ~2.8 (t) |
| -CH₂- (beta to thiophene) | ~2.0 (quintet) |
| -CH₂- (alpha to amine) | ~3.0 (t) |
| -NH₃⁺ | ~8.2 (broad s) |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve polar hydrochloride salts and because the amine protons are observable and do not exchange as readily as they would in D₂O.
-
Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the multiplets of the propyl chain.
Interpretation:
-
The signals for the thiophene protons will remain in a similar region to the precursor.
-
The most significant changes will be observed for the propyl chain protons. The triplet corresponding to the methylene group adjacent to the nitrile in the precursor will be replaced by a triplet at a slightly downfield-shifted position due to the deshielding effect of the newly formed ammonium group.
-
A new broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺) will appear significantly downfield. Its broadness is a result of quadrupolar coupling with the nitrogen atom and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak.
| ¹³C NMR Data for this compound | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene Carbons | ~140-120 |
| -CH₂- (alpha to thiophene) | ~30 |
| -CH₂- (beta to thiophene) | ~25 |
| -CH₂- (alpha to amine) | ~40 |
Interpretation:
-
The carbon signals of the thiophene ring will be largely unaffected by the transformation at the end of the propyl chain.
-
The most notable change will be the disappearance of the nitrile carbon signal (~119 ppm) and the appearance of a new signal for the methylene carbon adjacent to the amine group at around 40 ppm. This upfield shift is expected as the carbon is no longer part of a triple bond.
dot graph "nmr_correlation" { rankdir="TB"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot
Caption: Predicted ¹H and ¹³C NMR correlations for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
| IR Data for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch (ammonium) | 3200-2800 (broad) |
| Aromatic C-H stretch | ~3100 |
| Aliphatic C-H stretch | ~2950-2850 |
| N-H bend (ammonium) | ~1600 and ~1500 |
Interpretation:
-
The sharp C≡N stretching band at ~2245 cm⁻¹ in the precursor will be absent in the product's spectrum.
-
A very broad and strong absorption band will appear in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt.[1][2][3][4] This broadness is due to hydrogen bonding.
-
The C-H stretching bands of the thiophene ring and the propyl chain will be present.
-
Two distinct N-H bending vibrations for the -NH₃⁺ group are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure.
Experimental Protocol:
-
Use Electrospray Ionization (ESI) in positive ion mode.
-
Infuse a dilute solution of the sample into the mass spectrometer.
| Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M+H]⁺ (of the free amine) | 142.06 |
Interpretation:
-
In ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. Therefore, the base peak is expected to be the [M+H]⁺ ion of the free amine, which has a molecular weight of 141.24 g/mol .
-
The isotopic pattern of this ion should be consistent with the presence of one sulfur atom.
Integrated Spectroscopic Data Interpretation: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the molecular structure.
-
¹H and ¹³C NMR data will confirm the connectivity of the carbon and hydrogen atoms, showing the presence of the thiophene ring and the propyl chain, and the absence of the nitrile group.
-
IR spectroscopy will corroborate the functional group transformation, with the disappearance of the nitrile stretch and the appearance of the characteristic broad N-H stretches and bends of the ammonium salt.
-
Mass spectrometry will confirm the molecular weight of the free amine, providing the final piece of evidence for the correct molecular formula.
By combining these techniques, researchers can be highly confident in the identity and purity of their synthesized this compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By adopting a predictive approach based on a plausible synthetic route and fundamental spectroscopic principles, this document serves as a valuable resource for scientists and researchers in the field of drug development. The detailed protocols and interpretations herein offer a robust framework for the characterization and quality control of this important molecule.
References
-
Caballero, C. B., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 36(11), 1467-1475. [Link]
-
PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2023, September 28). 3-(thiophen-3-yl)propanenitrile. Retrieved from [Link]
-
Bassignana, P., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. I. The infrared spectra of the 4000–2200 cm−1 region. Canadian Journal of Chemistry, 36(6), 825-833. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
Sources
An In-depth Technical Guide to the Solubility of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 3-(Thiophen-3-yl)propan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to empower users with a thorough understanding and practical approach to determining and optimizing the solubility of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. For an active pharmaceutical ingredient (API) to exert its pharmacological effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure. This compound, as a member of the thiophene class of compounds, presents a unique solubility profile that warrants careful investigation. Thiophene and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] The conversion of the parent amine to a hydrochloride salt is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties. This guide will delve into the theoretical and practical aspects of the solubility of this specific salt.
Physicochemical Properties of 3-(Thiophen-3-yl)propan-1-amine and its Hydrochloride Salt
Understanding the intrinsic properties of a compound is the first step in predicting and manipulating its solubility. The key characteristics of the free base and its hydrochloride salt are summarized below.
| Property | 3-(Thiophen-3-yl)propan-1-amine | This compound | Data Source |
| Molecular Formula | C₇H₁₁NS | C₇H₁₂ClNS | PubChem |
| Molecular Weight | 141.24 g/mol | 177.70 g/mol | PubChem |
| Predicted pKa | 10.35 ± 0.10 | Not Applicable | Guidechem |
| Appearance | Not specified (likely liquid) | Not specified (likely solid) | General Knowledge |
The conversion of the amine to its hydrochloride salt introduces an ionic character to the molecule, which is generally expected to increase its solubility in polar solvents like water. The thiophene ring contributes to the molecule's lipophilicity, while the propyl-amine chain and its protonated form will dictate the hydrophilic interactions.
Caption: Key structural components of this compound and their influence on intermolecular forces governing solubility.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors. A thorough understanding of these factors is crucial for formulation development and designing relevant biological assays.
The Role of pH
The pH of the solvent is a critical determinant of the solubility of an ionizable compound like an amine hydrochloride. The protonated amine (the hydrochloride salt) and the deprotonated free base exist in a pH-dependent equilibrium. The Henderson-Hasselbalch equation governs this relationship.
With a predicted pKa of 10.35 for the conjugate acid (the protonated amine), the compound will predominantly exist in its more soluble, ionized form at physiological pH (around 7.4) and in acidic environments. As the pH increases and approaches the pKa, the proportion of the less soluble, neutral free base will increase, potentially leading to precipitation.
Caption: The effect of pH on the ionization state and solubility of this compound.
The Influence of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that an increase in temperature will lead to an increase in solubility. However, in some cases, the dissolution can be an exothermic process (ΔH_sol < 0), resulting in decreased solubility at higher temperatures. For amine hydrochlorides, solubility in water generally increases with temperature.[2] However, this should be experimentally verified for this compound.
| Temperature | Expected Solubility Trend | Rationale |
| Increasing | Generally increases | Endothermic dissolution is common for solids. |
| Decreasing | Generally decreases | Less kinetic energy to overcome lattice forces. |
Experimental Determination of Solubility
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound under non-equilibrium conditions. It mimics the situation where a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous medium.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.[3]
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.[3] It is important to keep the final DMSO concentration low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[3]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[3] An increase in light scattering or absorbance compared to a blank (buffer + DMSO) indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caption: A step-by-step workflow for the kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "gold standard," measures the solubility of a compound at equilibrium and is more representative of the true solubility.[3]
-
Compound Addition: Add an excess amount of solid this compound to a vial.[3] Using a sufficient excess ensures that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS at various pH values, or ethanol) to the vial.[2]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[3]
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[4][5]
-
Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.
-
Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.
Caption: A detailed workflow for the thermodynamic (equilibrium) solubility assay.
Conclusion and Future Directions
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its determination and understanding. The conversion to a hydrochloride salt is a rational approach to enhance aqueous solubility, a property that is critically dependent on the pH of the medium. For drug development professionals, the experimental protocols outlined herein offer a clear path to generating the necessary data to support formulation design, in vitro and in vivo studies, and ultimately, the successful progression of drug candidates. It is recommended that the thermodynamic solubility be determined in a range of biorelevant media to best predict in vivo performance.
References
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Thiophen-2-yl)propan-1-amine. Retrieved from [Link]
-
PubChem. (2026, January 10). 3,3-Difluoro-3-(thiophen-3-yl)propan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Thiophen-3-yl)propan-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(thiophen-2-yl)propan-1-amine (C7H11NS). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Thiophen-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PubChem. (n.d.). Thiophen-3-amine hydrochloride. Retrieved from [Link]
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
3-(Thiophen-3-yl)propan-1-amine hydrochloride stability
An In-depth Technical Guide to the Stability of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
Executive Summary
This guide provides a comprehensive technical overview of the chemical stability of this compound. As a molecule combining a reactive thiophene heterocycle and a primary amine, understanding its degradation pathways is critical for researchers, scientists, and drug development professionals. This document delves into the inherent physicochemical properties that dictate its stability, outlines the primary degradation mechanisms including oxidation and photolysis, and provides actionable, field-proven protocols for conducting forced degradation studies and developing a robust, stability-indicating analytical method. The insights herein are designed to support synthesis, formulation, and analytical development, ensuring the quality, safety, and efficacy of projects involving this compound.
Physicochemical and Structural Fundamentals
The stability profile of any molecule is intrinsically linked to its structure. This compound possesses two key functional groups that govern its reactivity: the electron-rich thiophene ring and the basic propyl-amine side chain, which is stabilized as a hydrochloride salt.
The hydrochloride salt form is deliberately chosen in pharmaceutical development to enhance the physical and chemical stability of the amine.[1] This salt formation protonates the primary amine, reducing its nucleophilicity and susceptibility to certain degradation reactions. Furthermore, it typically imparts a crystalline nature to the solid, which is often more stable than an amorphous form, and improves aqueous solubility.[1][2]
Caption: Chemical structure and key properties of the title compound.
Primary Degradation Pathways and Mechanisms
The molecular architecture points to several potential degradation pathways under stress conditions. The thiophene ring, in particular, is the most likely site of chemical transformation.
Oxidative Degradation
Oxidation is a primary degradation route for many thiophene-containing compounds.[3] The sulfur atom in the thiophene ring is nucleophilic and can be attacked by electrophilic oxygen species, such as those generated from hydrogen peroxide.[4] This can occur in a stepwise manner.
-
S-Oxide Formation: The initial oxidation product is typically the thiophene S-oxide. These intermediates are often highly reactive and may not be directly isolable.[5][6]
-
Sulfone Formation: Further oxidation of the S-oxide can lead to the more stable thiophene sulfone.[4]
-
Ring Opening/Dimerization: Reactive S-oxide intermediates can also undergo subsequent reactions like Diels-Alder dimerization or rearrangement, leading to a complex mixture of degradants.[6]
Pharmaceuticals containing electron-rich groups like thiophenes are known to be susceptible to oxidative stress, making this a critical pathway to investigate.[7]
Caption: Potential oxidative degradation pathway of the thiophene moiety.
Photodegradation
Aromatic and heteroaromatic systems can absorb UV radiation, leading to electronically excited states that can undergo chemical reactions. While some thiophene derivatives have been investigated as photostabilizers, the thiophene ring itself can be liable to photodegradation.[8][9][10] This process can result in complex outcomes, including isomerization, ring cleavage, or polymerization. Photostability testing is therefore mandatory to determine appropriate packaging and storage requirements.
Thermal and Hydrolytic Stability
Thermal Stability: As a crystalline hydrochloride salt, the compound is expected to have a defined melting point and reasonable thermal stability at ambient temperatures.[11] However, elevated temperatures, especially in the presence of catalysts or other reactive species, can induce degradation.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing its solid-state thermal behavior.
Hydrolytic Stability: The molecule lacks intrinsically hydrolyzable functional groups like esters or amides. Therefore, it is expected to be stable across a range of pH values in aqueous solution. However, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures should still be investigated as part of a comprehensive stress testing program, as pH can influence the rate of other degradation reactions.[13][14]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are a regulatory necessity and a cornerstone of pharmaceutical development.[15] They are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[16][17]
Caption: Workflow for a comprehensive forced degradation study.
Recommended Stress Conditions
The objective is to achieve target degradation of 5-20% to ensure that the analytical method is challenged without generating secondary or unrealistic degradants.
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 24-48 hours | While not expected to be labile, this confirms stability in acidic environments relevant to oral dosage forms.[7] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C for 24-48 hours | Confirms stability in alkaline conditions; important for certain formulation and processing steps. |
| Oxidation | 3% H₂O₂ | Room Temperature for 6-24 hours | This is the most critical test due to the thiophene sulfur. It directly probes the primary anticipated degradation pathway.[7][16] |
| Thermal | Heat (Solid & Solution) | 80 °C for 48 hours | Evaluates the intrinsic thermal stability of the molecule, informing on manufacturing (e.g., drying) and storage limits.[18] |
| Photostability | Light Exposure | ICH Q1B Option 1 or 2 | Regulatory requirement to determine if light-protective packaging is necessary.[16] |
Protocol: Forced Degradation Study
1. Preparation: a. Accurately weigh ~25 mg of this compound and dissolve in a suitable solvent (e.g., 50:50 methanol:water) to make a 1 mg/mL stock solution. b. Prepare a control sample by diluting the stock solution to a final concentration of ~0.1 mg/mL. Store this protected from light at 2-8 °C.
2. Stress Application: a. Acid: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a heated chamber at 60 °C. b. Base: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Place in a heated chamber at 60 °C. c. Oxidation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature, protected from light. d. Thermal: Mix 5 mL of stock solution with 5 mL of purified water. Place in a heated chamber at 60 °C.
3. Sampling & Analysis: a. Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 6, 12, 24 hours). b. Immediately quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid. c. Dilute all samples with the mobile phase to the target concentration (~0.1 mg/mL). d. Analyze all samples, including the control, by a validated stability-indicating HPLC method (see Section 4.0).
4. Evaluation: a. Calculate the percentage of degradation in each sample relative to the control. b. Ensure peak purity of the parent peak using a PDA detector. c. If significant degradation is observed, use HPLC-MS to obtain mass information for the unknown impurity peaks to aid in structural elucidation.
Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Protocol: RP-HPLC Method Development
1. Column and Mobile Phase Screening: a. Column: Start with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size). The hydrophobicity of the C18 stationary phase is well-suited for retaining the molecule and its potential non-polar degradants. b. Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier ensures the amine is protonated and improves peak shape. c. Mobile Phase B: Acetonitrile or Methanol. d. Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent compound and any degradants from the stress samples.
2. Method Optimization: a. Analyze a mixed sample containing the control and aliquots from the most degraded stress conditions (likely the oxidative sample). b. Adjust the gradient slope and duration to achieve a resolution (Rs) of >2.0 between the parent peak and the nearest eluting impurity peak. c. Fine-tune the mobile phase composition, pH, and column temperature to optimize peak shape and retention time.
3. Detection and Validation: a. Detector: Use a Photodiode Array (PDA) detector to monitor at a wavelength of maximum absorbance (e.g., determined from the UV spectrum, likely around 230-240 nm for the thiophene chromophore). The PDA is crucial for assessing peak purity. b. Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to resolve all degradation products from the parent compound.
Typical HPLC Method Parameters
| Parameter | Typical Value | Justification |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol interactions and ensures consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and can improve peak efficiency. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Detection | PDA at 235 nm | Wavelength selected for optimal response of the thiophene chromophore. |
| Gradient | 10% B to 70% B over 15 min, hold 5 min | An example gradient; must be optimized based on actual stress samples. |
Handling, Storage, and Formulation Insights
A thorough understanding of the stability profile directly informs best practices for handling and storage.
-
Hygroscopicity: Amine hydrochloride salts have the potential to be hygroscopic.[19][20] It is crucial to characterize the material's water sorption behavior using Dynamic Vapor Sorption (DVS). If found to be hygroscopic, the material must be stored in a desiccated environment and handled in controlled humidity conditions to prevent physical changes and potential chemical degradation facilitated by absorbed water.[7][20]
-
Storage Conditions: Based on the degradation pathways, the compound should be stored in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at controlled cool temperatures (e.g., 2-8°C) to minimize both oxidative and photodegradation.[21]
-
Formulation Considerations: The high susceptibility to oxidation suggests that for a liquid formulation, the inclusion of antioxidants and chelating agents (to sequester metal ions that catalyze oxidation) may be necessary. The pH of the formulation should be optimized for maximum stability, likely in the weakly acidic range (pH 3-5), where the amine is fully protonated and stable.[14]
Conclusion
This compound is a molecule with a well-defined stability profile dominated by the reactivity of its thiophene ring. The primary degradation pathway is oxidation at the sulfur atom, with a secondary susceptibility to photodegradation. The compound is predicted to be stable against hydrolysis. A robust stability program, initiated with comprehensive forced degradation studies and supported by a validated stability-indicating HPLC method, is essential for any research or development activities. The insights gained from these studies are not merely a regulatory formality; they are fundamental scientific data that guide handling, storage, and formulation strategies to ensure the integrity of the molecule from the lab bench to its final application.
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The Thiophene Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the strategic selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures in medicinal chemistry, the thiophene ring stands out for its remarkable versatility and profound impact on biological activity.[1] This five-membered aromatic heterocycle, containing a single sulfur atom, is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology and inflammation to infectious diseases and neurology.[2]
This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of thiophene compounds. Moving beyond a mere catalog of derivatives, this guide delves into the causal relationships between structural modifications and their biological consequences, offering field-proven insights to inform rational drug design and optimization.
The Thiophene Advantage: Bioisosterism and Beyond
The prevalence of the thiophene ring in medicinal chemistry can be largely attributed to its role as a bioisostere of the phenyl ring.[1][3] This classical bioisosteric replacement often leads to compounds with similar or enhanced biological activity, but with modulated physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][3] The sulfur atom in the thiophene ring, with its available lone pairs of electrons, can also participate in hydrogen bonding, offering additional interaction points with biological targets that are not possible with a phenyl ring.[1][2]
Decoding the Structure-Activity Relationship: Key Principles
The biological activity of thiophene derivatives is exquisitely sensitive to the nature and position of substituents on the ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
The Critical Influence of Substituent Position
The thiophene ring offers two distinct positions for substitution: the C2/C5 positions (alpha to the sulfur atom) and the C3/C4 positions (beta to the sulfur atom). The electronic properties and steric accessibility of these positions are different, leading to significant variations in biological activity depending on where a substituent is placed.
thiophene [label=<
, pos="0,0!"];
sub_2 [label="C2-Substitution", pos="-1.5,0.5!"]; sub_3 [label="C3-Substitution", pos="-0.5,1.5!"]; sub_4 [label="C4-Substitution", pos="0.5,1.5!"]; sub_5 [label="C5-Substitution", pos="1.5,0.5!"];
thiophene -> sub_2 [dir=none]; thiophene -> sub_3 [dir=none]; thiophene -> sub_4 [dir=none]; thiophene -> sub_5 [dir=none];
note_alpha [label="α-positions (C2, C5):\nMore reactive towards\nelectrophilic substitution.", pos="-2.5,-1!"]; note_beta [label="β-positions (C3, C4):\nSterically less accessible.", pos="2.5,-1!"]; }
Figure 1: General substitution patterns on the thiophene ring.
The Role of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of substituents profoundly impacts the reactivity of the thiophene ring and its interactions with biological targets.
-
Electron-Donating Groups (EDGs) such as alkyl, alkoxy, and amino groups, increase the electron density of the thiophene ring, enhancing its reactivity towards electrophiles and potentially modulating its binding affinity.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, and carbonyl groups, decrease the ring's electron density, which can influence its metabolic stability and alter its interaction with electron-rich pockets in a target protein.
Steric Considerations and Conformational Constraints
The size and shape of substituents play a crucial role in determining how a thiophene-containing molecule fits into a binding site. Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, carefully chosen substituents can induce a specific conformation that is favorable for interaction with the target. Fusing the thiophene ring with other cyclic systems, such as in thienopyrimidines, creates a more rigid scaffold that can enhance binding affinity by reducing the entropic penalty upon binding.[4]
Case Study: Thiophene in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Thiophene-based scaffolds, especially thienopyrimidines and thienopyridines, have proven to be highly effective as kinase inhibitors.[4][5]
Structure-Activity Relationship of Thienopyrimidine VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The following table summarizes the SAR of a series of thienopyrimidine inhibitors of VEGFR-2, highlighting the impact of substitutions at the C2 and C7 positions of the thienopyrimidine core.
| Compound | R (C2-substituent) | X (C7-substituent) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Selectivity (EGFR/VEGFR-2) |
| 1 | Phenyl | Cl | 0.08 | 0.003 | 0.0375 |
| 2 | 2-Thienyl | Cl | 0.132 | 0.001 | 0.0076 |
| 3 | 4-Anilino | Cl | 0.004 | 0.005 | 1.25 |
| 4 | 4-Anilino | I | 0.003 | 0.14 | 46.67 |
| 5 | 4-Anilino | H | 0.005 | >1.0 | >200 |
Data adapted from a study on thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
Key Insights from the SAR Data:
-
C2-Substitution: Replacing the C2-phenyl group with a 4-anilino moiety (compound 3 vs. 1) dramatically increases VEGFR-2 inhibitory activity.
-
C7-Substitution: The nature of the halogen at the C7 position influences both potency and selectivity. Replacing chlorine with iodine (compound 4 vs. 3) maintains high VEGFR-2 potency while significantly reducing EGFR activity, thereby improving selectivity. Complete removal of the C7 substituent (compound 5) further enhances selectivity for VEGFR-2 over EGFR.
Figure 2: Key SAR takeaways for thienopyrimidine-based VEGFR-2 inhibitors.
Case Study: Thiophenes as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiophene derivatives have emerged as a promising scaffold for novel antimicrobial agents.[6]
Structure-Activity Relationship of Substituted Thiophenes Against Gram-Negative Bacteria
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli.
| Compound | R1 (C2-substituent) | R2 (C5-substituent) | A. baumannii MIC50 (mg/L) | E. coli MIC50 (mg/L) |
| 4 | Benzamide | p-Methoxyphenyl | 16 | 8 |
| 5 | Benzamide | p-Chlorophenyl | 16 | 32 |
| 8 | Benzamide | Phenyl | 32 | 32 |
Data adapted from a study on new antimicrobial thiophene derivatives.[7]
Key Insights from the SAR Data:
-
C5-Substituent: The nature of the substituent on the C5-phenyl ring influences the antimicrobial activity. An electron-donating methoxy group (compound 4) appears to be more favorable for activity against E. coli compared to an electron-withdrawing chloro group (compound 5) or an unsubstituted phenyl ring (compound 8).
Figure 3: Key SAR takeaways for thiophene-based antimicrobial agents.
Experimental Protocols: A Foundation for Self-Validating Research
The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, field-tested protocols for the synthesis of a key thiophene intermediate and the evaluation of antimicrobial activity.
Protocol 1: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, which are versatile intermediates in drug discovery.[8]
Materials:
-
Carbonyl compound (e.g., acetylacetone) (0.05 mol)
-
Active methylene compound (e.g., ethyl cyanoacetate) (0.05 mol)
-
Elemental sulfur (0.06 mol)
-
Base (e.g., diethylamine) (0.05 mol)
-
Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the carbonyl compound (0.05 mol), the active methylene compound (0.05 mol), and elemental sulfur (0.06 mol).
-
With stirring, add diethylamine (0.05 mol) dropwise to the heterogeneous mixture at room temperature.
-
Stir the reaction mixture at 40-50 °C for 4 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, MS, IR).
Figure 4: Step-by-step workflow for the Gewald synthesis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain, a crucial assay for assessing antimicrobial activity.[9][10]
Materials:
-
Test compound (e.g., thiophene derivative)
-
Bacterial strain (e.g., S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 serves as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Figure 5: Step-by-step workflow for MIC determination.
Conclusion: The Enduring Potential of the Thiophene Scaffold
The thiophene ring continues to be a remarkably fruitful scaffold in the quest for novel therapeutics. Its unique combination of bioisosteric properties, synthetic tractability, and diverse biological activities ensures its continued prominence in medicinal chemistry. A thorough understanding of the structure-activity relationships governing thiophene derivatives is not merely an academic exercise but a fundamental prerequisite for the rational design of the next generation of innovative medicines. By leveraging the principles and methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this privileged heterocyclic system.
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Methodological & Application
Synthesis of duloxetine from 3-(thiophen-3-yl)propan-1-amine hydrochloride
An Application Note on the Synthesis of (S)-Duloxetine: A Strategic Approach from a Thiophene-Based Precursor
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). We first analyze the chemical feasibility of synthesizing Duloxetine from the proposed precursor, 3-(thiophen-3-yl)propan-1-amine, and conclude that it is not a viable route due to a fundamental mismatch in the thiophene isomer. We then present a well-established and efficient synthetic pathway starting from the correct isomer, 2-acetylthiophene. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth experimental procedures, mechanistic insights, and process optimization considerations.
Introduction and Strategic Analysis
Duloxetine, marketed as Cymbalta®, is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. Its chemical structure is (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl )propan-1-amine. The stereochemistry and the specific substitution pattern on the aromatic rings are critical for its pharmacological activity.
A key consideration in any chemical synthesis is the selection of an appropriate starting material that efficiently leads to the target molecule's core structure. The proposed synthesis of Duloxetine from 3-(thiophen-3-yl)propan-1-amine hydrochloride presents a significant challenge. The target molecule contains a thiophen-2-yl moiety, whereas the proposed starting material is a thiophen-3-yl isomer.
Caption: Isomeric mismatch between the proposed precursor and the Duloxetine core.
There are no straightforward, high-yielding reactions to isomerize the thiophene ring within this molecular context. Therefore, a synthetic route starting from 3-(thiophen-3-yl)propan-1-amine would be impractical and economically unviable for producing Duloxetine.
This application note instead details a validated and widely recognized synthetic route that begins with the correct isomer, 2-acetylthiophene . This approach, based on the foundational Mannich reaction, provides a reliable pathway to the key intermediate, which is then elaborated to yield Duloxetine.
Proposed Synthetic Pathway
Our recommended synthesis follows a three-step sequence starting from 2-acetylthiophene. This method is robust and allows for the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Caption: Overall synthetic workflow for Duloxetine from 2-acetylthiophene.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Base)
Rationale: The Mannich reaction is a classic carbon-carbon bond-forming reaction that creates a β-amino ketone (the "Mannich base"). This step efficiently assembles the core C3-N backbone of Duloxetine. Using paraformaldehyde as a source of formaldehyde and dimethylamine hydrochloride provides the necessary electrophile and nucleophile in situ.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 2-Acetylthiophene | 126.17 | 25.2 g | 0.20 |
| Dimethylamine Hydrochloride | 81.54 | 20.4 g | 0.25 |
| Paraformaldehyde | (30.03)n | 7.5 g | 0.25 |
| Isopropanol (IPA) | 60.10 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 1.0 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylthiophene (25.2 g, 0.20 mol), dimethylamine hydrochloride (20.4 g, 0.25 mol), paraformaldehyde (7.5 g, 0.25 mol), and isopropanol (100 mL).
-
Add concentrated hydrochloric acid (1.0 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).
-
After completion, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 30 mL).
-
Dry the solid under vacuum at 50°C to a constant weight.
-
Expected Yield: 35-40 g (80-91%) of the hydrochloride salt.
Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Rationale: This is the critical stereochemistry-defining step. A chiral reducing agent or catalyst is used to selectively produce the desired (S)-enantiomer of the alcohol intermediate. The Corey-Bakshi-Shibata (CBS) reduction, using a borane complex with a chiral oxazaborolidine catalyst, is a highly effective method for this transformation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| Mannich Base HCl (from Step 1) | 219.73 | 22.0 g | 0.10 |
| Sodium Hydroxide (50% aq.) | 40.00 | ~10 mL | - |
| Toluene | 92.14 | 200 mL | - |
| (R)-CBS Catalyst solution (1M in Toluene) | ~277.2 | 10 mL | 0.01 |
| Borane-dimethyl sulfide complex (BMS, ~10M) | 75.97 | 6.0 mL | ~0.06 |
| Methanol | 32.04 | 50 mL | - |
Protocol:
-
Suspend the Mannich base hydrochloride (22.0 g, 0.10 mol) in a mixture of toluene (100 mL) and water (100 mL).
-
Basify the mixture by slowly adding 50% aq. NaOH until the pH is >12. Extract the free base into the toluene layer. Separate the layers and dry the organic phase over anhydrous sodium sulfate.
-
Filter and transfer the dried toluene solution to a dry 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the (R)-CBS catalyst solution (10 mL, 0.01 mol) dropwise.
-
Slowly add the borane-dimethyl sulfide (BMS) complex (6.0 mL, ~0.06 mol) over 30 minutes, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 4-6 hours. Monitor by TLC for the disappearance of the ketone.
-
Once complete, cautiously quench the reaction by the slow, dropwise addition of methanol (50 mL).
-
Warm the mixture to room temperature and wash with saturated ammonium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil.
-
Expected Yield: 17-18 g (91-97%) with high enantiomeric excess (>95% ee).
Step 3: Synthesis of (S)-Duloxetine via Nucleophilic Aromatic Substitution (SNAr)
Rationale: The final step involves an SNAr reaction to form the characteristic naphthyl ether linkage. The hydroxyl group of the alcohol intermediate is deprotonated by a strong base (sodium hydride) to form a potent nucleophile (alkoxide), which then displaces the fluoride from 1-fluoronaphthalene.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| (S)-Alcohol Intermediate (from Step 2) | 185.29 | 18.5 g | 0.10 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |
| 1-Fluoronaphthalene | 146.16 | 15.3 g | 0.105 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 150 mL | - |
| Toluene | 92.14 | 100 mL | - |
Protocol:
-
To a dry 500 mL flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 0.11 mol) and wash with dry hexanes (2 x 20 mL) to remove the mineral oil.
-
Add anhydrous DMSO (100 mL).
-
Prepare a solution of the (S)-alcohol intermediate (18.5 g, 0.10 mol) in anhydrous DMSO (50 mL).
-
Add the alcohol solution dropwise to the NaH suspension at room temperature. Stir for 1 hour until hydrogen evolution ceases.
-
Add 1-fluoronaphthalene (15.3 g, 0.105 mol) to the resulting alkoxide solution.
-
Heat the reaction mixture to 80°C and maintain for 10-12 hours.
-
Cool to room temperature and cautiously quench by pouring the mixture into ice water (500 mL).
-
Extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl intermediate.
-
Demethylation (Final Step): The crude product is then N-demethylated using a reagent like phenyl chloroformate followed by hydrolysis to yield Duloxetine. (This is a standard procedure often cited in patents). The final product is then typically isolated as the hydrochloride salt.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.
Conclusion
The synthesis of Duloxetine requires careful selection of precursors to ensure the correct isomeric structure of the final product. The pathway detailed in this note, commencing with 2-acetylthiophene, represents a chemically sound, efficient, and stereoselective method for producing (S)-Duloxetine. The three-step sequence involving a Mannich reaction, asymmetric reduction, and nucleophilic aromatic substitution is a robust and scalable route suitable for laboratory and process development applications.
References
-
Knadler, M. P., et al. (2011). Duloxetine. Clinical Pharmacokinetics, 50(5), 281-294. [Link]
-
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism, scope and applications. Tetrahedron, 46(6), 1791-1837. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Sorbera, L. A., et al. (2000). Duloxetine. Drugs of the Future, 25(9), 907. [Link]
-
Cymbalta (Duloxetine Hydrochloride) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Wheeler, W. J., et al. (1995). A new and efficient synthesis of duloxetine hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. [Link]
Application Notes and Protocols for 3-(Thiophen-3-yl)propan-1-amine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis and Impurity Profiling
Abstract
This document provides a comprehensive technical guide on 3-(Thiophen-3-yl)propan-1-amine hydrochloride, a significant pharmaceutical intermediate. Its primary relevance lies in its role as a regioisomeric variant of key intermediates used in the synthesis of major antidepressant drugs, such as Duloxetine.[1][2] Understanding the synthesis, purification, and characterization of this specific isomer is crucial for drug development professionals focused on purity control, impurity profiling, and the development of robust synthetic processes for active pharmaceutical ingredients (APIs). These notes offer detailed protocols, the scientific rationale behind methodological choices, and best practices for handling and analysis.
Introduction: The Strategic Importance of Regioisomeric Purity
In pharmaceutical manufacturing, the chemical and isomeric purity of an API is paramount to its safety and efficacy. While N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is the direct precursor to the widely-used antidepressant Duloxetine, the synthesis can potentially involve or produce its thiophen-3-yl isomer.[1][2][3] The starting materials or slight variations in reaction conditions can lead to the formation of this regioisomer. Therefore, this compound serves as a critical reference standard for analytical methods designed to detect and quantify such impurities. Its availability and well-characterized profile are essential for validating the purity of API batches and ensuring they meet stringent regulatory requirements.
This guide provides researchers and process chemists with the necessary tools to synthesize, purify, and confidently identify this compound.
Physicochemical Properties and Safety Data
A summary of the key properties and safety considerations for thiophene-amine derivatives is presented below. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClNS | PubChem |
| Molecular Weight | 177.70 g/mol | PubChem |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General knowledge |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere.[7] | Sigma-Aldrich[7] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8] | PubChem[4][8] |
Proposed Synthetic Pathway and Protocol
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method involves the reduction of a corresponding nitrile or oxime derived from a 3-thienyl ketone. Below is a proposed two-step synthetic route starting from 3-acetylthiophene.
Diagram: Synthetic Workflow
Caption: A plausible synthetic route from 3-acetylthiophene.
Protocol 1: Synthesis of this compound
This protocol is an illustrative example based on well-established reactions for analogous compounds.[9][10] Researchers should perform their own optimization.
Step A: Synthesis of 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one hydrochloride (Mannich Reaction)
-
To a 250 mL round-bottom flask, add 3-acetylthiophene (1 equiv.), dimethylamine hydrochloride (1.2 equiv.), and paraformaldehyde (1.5 equiv.).
-
Add ethanol as the solvent and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the Mannich base hydrochloride.
Step B: Reductive Amination to form 3-(Thiophen-3-yl)propan-1-amine
A more direct approach from the corresponding ketone would involve a reductive amination. The following is a generalized procedure.
-
Dissolve the ketone intermediate (1 equiv.) in methanol.
-
Add ammonium acetate (10 equiv.) and a reducing agent such as sodium cyanoborohydride (2 equiv.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench carefully with water and adjust the pH to basic (pH > 11) with NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Step C: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-(Thiophen-3-yl)propan-1-amine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Purification Protocol
Recrystallization is a highly effective method for purifying the hydrochloride salt, removing residual starting materials and side products.
Protocol 2: Recrystallization
-
Choose a suitable solvent system. A mixture of ethanol and diethyl ether or isopropanol and hexane is often effective. The salt should be soluble in the more polar solvent at elevated temperatures and insoluble in the less polar solvent.
-
Dissolve the crude hydrochloride salt in a minimum amount of the hot polar solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.
-
If crystallization is slow, add the less polar solvent (e.g., diethyl ether) dropwise until turbidity persists, then allow it to stand.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following techniques are recommended.
Diagram: Analytical Workflow
Caption: A standard workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques. These are predictive values based on the chemical structure and data from analogous compounds.[11][12]
| Technique | Expected Results |
| ¹H NMR | - Thiophene Protons: Signals in the aromatic region (~7.0-7.5 ppm). - Propyl Chain Protons: Aliphatic signals (~1.8-3.2 ppm), with characteristic splitting patterns. The protons adjacent to the amine and the thiophene ring will be the most downfield. - Amine Protons: A broad signal for the -NH₃⁺ protons. |
| ¹³C NMR | - Thiophene Carbons: Signals in the aromatic region (~120-145 ppm). - Propyl Chain Carbons: Aliphatic signals (~25-45 ppm). |
| Mass Spec (ESI+) | - [M+H]⁺: Expected m/z corresponding to the free base (C₇H₁₁NS), which is approximately 142.07. |
| FTIR | - N-H Stretch: Broad absorption band around 3000-3200 cm⁻¹ for the ammonium salt. - C-H Stretch: Aliphatic and aromatic C-H stretches. - C=C Stretch: Thiophene ring stretches around 1400-1500 cm⁻¹. |
Application in Drug Development
The primary application of this compound is as a reference standard in the quality control of APIs where a 3-thienyl regioisomer is a potential impurity.
-
Impurity Profiling: It allows for the development and validation of analytical methods (e.g., HPLC, GC) to separate and quantify the 3-thienyl isomer from the desired 2-thienyl isomer in API synthesis.
-
Process Optimization: By tracking the formation of this impurity, process chemists can optimize reaction conditions (temperature, reagents, catalysts) to minimize its formation, leading to a more robust and efficient manufacturing process.
-
Forced Degradation Studies: The compound can be used in forced degradation studies to understand the stability of the main API and to identify potential degradants that may share a similar structure.
Conclusion
This compound is a valuable tool for pharmaceutical scientists. While not typically a direct precursor to major commercial drugs, its role as a potential process-related impurity makes it indispensable for ensuring the quality, safety, and regulatory compliance of APIs derived from thiophene-based intermediates. The protocols and data presented in this guide provide a solid foundation for its synthesis, purification, and analytical characterization, empowering researchers in their drug development endeavors.
References
-
Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use. Available from: [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
-
PubChem. Thiophen-3-amine hydrochloride. Available from: [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
-
Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride. Available from: [Link]
-
Chinese Academy of Sciences. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Google Patents. CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.
-
GSRS. (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Available from: [Link]
-
Pharmaffiliates. 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. Available from: [Link]
-
PubChem. (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. Available from: [Link]
-
ResearchGate. Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Available from: [Link]
-
PubChemLite. 3-(thiophen-2-yl)propan-1-amine (C7H11NS). Available from: [Link]
-
PubChem. 3-(Thiophen-2-yl)propan-1-amine. Available from: [Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]
-
PharmaCompass. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol. Available from: [Link]
-
PubChem. 3-(Methylthio)propylamine. Available from: [Link]
-
PubChem. (3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine chloride. Available from: [Link]
Sources
- 1. N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride | 959392-22-4 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
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- 5. file.ambeed.com [file.ambeed.com]
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- 12. 3-(Methylthio)propylamine | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 3-(thiophen-3-yl)propan-1-amine hydrochloride
Document ID: AN-T3PA-202601
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-(thiophen-3-yl)propan-1-amine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure its identity, purity, and quality. This guide details protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).
Introduction and Physicochemical Rationale
This compound is a primary amine containing a thiophene heterocycle. The presence of the thiophene ring provides a chromophore suitable for UV detection, while the primary amine group makes the molecule polar and basic. The hydrochloride salt form enhances its solubility in polar solvents but reduces its volatility. These characteristics are fundamental to the selection and optimization of appropriate analytical techniques. For instance, the polarity and low volatility of the salt make HPLC the preferred method for purity and assay, whereas GC-MS would require conversion to the more volatile free base or derivatization.
The analytical strategy presented herein is designed to provide a complete profile of the compound, covering identity, purity, and structural confirmation.
Chromatographic Analysis for Purity and Assay
Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. The primary goal is to separate the main compound from any process-related impurities, starting materials, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the principal technique for assessing the purity and quantifying the content of this compound due to its non-volatile and polar nature. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and robust performance in separating moderately polar compounds. The end-capping on modern C18 columns minimizes peak tailing, which can be a significant issue for basic compounds like amines due to their interaction with residual acidic silanols on the silica support.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of compounds with a range of polarities. A buffer (e.g., phosphate or formate) is essential to control the pH of the mobile phase. Maintaining a pH between 3 and 4 ensures that the primary amine is consistently protonated (as the ammonium ion), leading to sharp, symmetrical peaks. A low pH also suppresses the ionization of free silanols on the stationary phase, further reducing peak tailing.
-
Detection: The thiophene ring exhibits UV absorbance. A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths, which can help in peak identification and purity assessment. The optimal detection wavelength should be determined by acquiring a UV spectrum of the main peak. Based on thiophene derivatives, a wavelength around 230-240 nm is a logical starting point[1].
Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase A to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard for reversed-phase; good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 5% B to 95% B over 15 min | Ensures elution of potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Adjustable based on concentration and sensitivity. |
| Detection | PDA at 235 nm | Thiophene chromophore absorbance. |
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Quantify against a reference standard of known purity using an external standard calibration curve.
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity and assay analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of the hydrochloride salt, direct analysis is not feasible. However, it is an excellent technique for analyzing the corresponding free base or for identifying volatile impurities from the synthesis process.
Causality Behind Experimental Choices:
-
Sample Preparation: The sample must be converted to the free base by neutralization with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction into an organic solvent (e.g., dichloromethane or ethyl acetate). This process removes the salt and renders the amine volatile.
-
Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for a wide range of compounds and provides good resolution for amine analysis.
-
Mass Spectrometry Detection: MS provides structural information, enabling the identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST). Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns.
Experimental Protocol: GC-MS Analysis of the Free Base
-
Sample Preparation (Free Base Extraction): a. Dissolve ~20 mg of the hydrochloride salt in 5 mL of deionized water. b. Add 1M NaOH dropwise until the pH is >10. c. Extract the aqueous solution three times with 5 mL of dichloromethane. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Carefully concentrate the solution to ~1 mL under a gentle stream of nitrogen.
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-bleed column suitable for MS. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Produces standard, library-searchable spectra. |
| Mass Range | 40-450 amu | Covers the mass of the parent compound and likely fragments. |
Spectroscopic Analysis for Identity and Structure Elucidation
Spectroscopic techniques provide definitive structural information and are used to confirm the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Anticipated Spectral Features:
-
¹H NMR:
-
Thiophene Protons: The three protons on the thiophene ring will appear in the aromatic region (~7.0-7.5 ppm). Their specific chemical shifts and coupling patterns will be characteristic of the 3-substitution pattern[2][3][4].
-
Propyl Chain Protons: Three distinct signals corresponding to the three methylene groups (-CH₂-) of the propyl chain. The protons closest to the amine group will be shifted downfield, as will the protons adjacent to the thiophene ring. Expect complex multiplet patterns due to spin-spin coupling.
-
Amine Protons: The -NH₃⁺ protons of the hydrochloride salt will appear as a broad singlet. Its chemical shift can be variable and is concentration-dependent. This peak will exchange with D₂O, causing it to disappear from the spectrum, which is a key diagnostic test[5].
-
-
¹³C NMR:
-
Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm), two for the protonated carbons and two for the quaternary carbons.
-
Propyl Chain Carbons: Three signals in the aliphatic region (~20-50 ppm).
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} proton-decoupled spectrum.
-
(Optional) Perform a D₂O exchange experiment: acquire a ¹H spectrum, add a drop of D₂O, shake, and re-acquire the spectrum to confirm the N-H protons.
-
(Optional) 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It is a rapid and simple method for identity confirmation.
Anticipated Absorption Bands:
-
N-H Stretch: As a primary amine salt (-NH₃⁺), a very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region. This is often superimposed on the C-H stretching bands[6].
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).
-
N-H Bend: An asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹ are characteristic of the -NH₃⁺ group[6][7].
-
C=C Stretch (Thiophene Ring): Medium intensity bands around 1400-1500 cm⁻¹.
-
C-S Stretch (Thiophene Ring): Weaker bands in the fingerprint region.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Compare the obtained spectrum against a reference spectrum of a known standard.
Analytical Method Validation Strategy
A critical component of any analytical protocol in a regulated environment is validation, which demonstrates that the method is suitable for its intended purpose. The proposed HPLC method for purity and assay must be validated according to ICH Q2(R2) guidelines[8][9].
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (using PDA detector) should pass. Resolution between the main peak and closest impurity > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. For Purity: From reporting limit to 120% of the impurity specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD of results should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
Workflow for HPLC Method Validation
Caption: Key stages of HPLC method validation based on ICH Q2(R2).
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. 1 H solution NMR spectra of (a) thiophene[9]Rotaxane and (b) polythiophene polyrotaxane. [Link]
-
ResearchGate. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
PubMed Central. Development and validation of a HPLC/FLD method... for determination of trace amino acids and alkyl amines. [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. [Link]
-
Restek. Propylamine: Compound Information and Applications for GC and LC Analysis. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. [Link]
-
Wiley Online Library. Supplementary Information for various thiophene derivatives. [Link]
-
PubChem. Propylamine. [Link]
-
ResearchGate. FTIR spectra of thiamine hydrochloride. [Link]
-
PubMed Central. Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]
-
Waters. Exact Mass GC-MS Analysis of Amine Monomers. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
-
OpenStax. Spectroscopy of Amines. [Link]
-
FooDB. Showing Compound 1-Propylamine (FDB012241). [Link]
-
PubMed. Near-infrared spectroscopy of amine salts. [Link]
-
The MAK Collection for Occupational Health and Safety. Determination of amines in workplace air using gas chromatography. [Link]
-
MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]
-
ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination. [Link]
-
Preprints.org. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
Sources
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GC-MS Analysis of 3-(thiophen-3-yl)propan-1-amine hydrochloride: A Derivatization-Based Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and validated protocol for the analysis of 3-(thiophen-3-yl)propan-1-amine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in analyzing polar primary amines, such as poor peak shape and low volatility, a crucial derivatization step is employed.[1][2] We describe an acylation method using trifluoroacetic anhydride (TFAA) to convert the amine into a more volatile and thermally stable trifluoroacetamide derivative, enabling robust and reproducible analysis. This guide provides a step-by-step methodology, from sample preparation to instrumentation parameters and data interpretation, designed for researchers in pharmaceutical development and chemical analysis.
Introduction: The Challenge of Amine Analysis
3-(thiophen-3-yl)propan-1-amine is a key structural motif in various areas of chemical research and pharmaceutical development. Accurate quantification and identification are critical for quality control, impurity profiling, and metabolic studies. However, direct analysis of its hydrochloride salt form by GC-MS is fraught with difficulties.
Primary amines are highly polar compounds that tend to exhibit poor chromatographic behavior.[2][3] The active hydrogens on the amine group can form strong hydrogen bonds with active sites (e.g., residual silanols) in the GC inlet and on the column surface, leading to significant peak tailing, poor sensitivity, and low reproducibility.[3] To circumvent these issues, chemical derivatization is an essential strategy.[4] This process modifies the analyte by replacing the active hydrogens with a nonpolar functional group, which accomplishes several key objectives[1]:
-
Increases Volatility: The resulting derivative has a lower boiling point, making it suitable for gas-phase analysis.
-
Improves Peak Shape: Derivatization blocks the active sites on the molecule, minimizing unwanted column interactions and producing sharp, symmetrical peaks.[1]
-
Enhances Thermal Stability: The derivative is less prone to degradation at the high temperatures of the GC injector and oven.
This protocol focuses on acylation, a reliable derivatization technique that converts the primary amine into a stable amide.[5]
Methodological Framework: From Derivatization to Detection
The overall analytical workflow is a multi-step process designed to ensure the analyte is in an optimal state for GC-MS analysis. The process begins with the liberation of the free amine from its hydrochloride salt, followed by the derivatization reaction, and finally, injection into the GC-MS system for separation and detection.
Caption: Overall experimental workflow.
The Derivatization Reaction: Acylation
The core of this protocol is the acylation of the primary amine using trifluoroacetic anhydride (TFAA). The reaction proceeds via nucleophilic attack of the amine's lone pair electrons on one of the carbonyl carbons of TFAA, resulting in the formation of a stable N-(3-(thiophen-3-yl)propyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct. The addition of a base is critical to neutralize both the starting hydrochloride salt and the acidic byproduct, driving the reaction to completion.
Caption: Acylation of the primary amine.
Detailed Experimental Protocols
Part A: Sample Derivatization Protocol
Materials:
-
This compound (analytical standard)
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Anhydrous Acetonitrile (ACN), GC grade
-
Triethylamine (TEA), >99% purity
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas line for evaporation
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile to create a 1 mg/mL stock solution.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL reaction vial.
-
Neutralization: Add 20 µL of triethylamine (TEA) to the vial to neutralize the hydrochloride and scavenge the acid byproduct from the subsequent reaction. Swirl gently to mix.
-
Reagent Addition: Add 100 µL of TFAA to the vial.[1] Cap the vial tightly.
-
Reaction: Place the vial in a heating block set to 60°C for 20 minutes to ensure complete derivatization.[1]
-
Cooling & Evaporation: Remove the vial and allow it to cool to room temperature. Carefully uncap the vial in a fume hood and gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Avoid complete dryness if the derivative is volatile.
-
Reconstitution: Reconstitute the residue in 1.0 mL of ethyl acetate or another suitable solvent for GC injection. The sample is now ready for GC-MS analysis.
Part B: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and may be optimized for specific instrumentation. A non-polar or intermediate-polarity column is recommended for separating the now less-polar derivative.[6][7] A 5% phenyl-methylpolysiloxane phase offers excellent performance for a wide range of derivatized compounds.[8]
| GC Parameter | Setting | Rationale |
| GC System | Modern GC with Electronic Pneumatic Control | Ensures precise and reproducible flow and pressure control. |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5ms) | Provides appropriate selectivity for the derivatized analyte. |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[9][10] | |
| Inlet | Split/Splitless | Allows for both trace and higher concentration analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the derivative without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Splitless (with 1 min purge delay) | Maximizes analyte transfer to the column for high sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for 0.25 mm ID columns, ensuring good efficiency.[11] |
| Oven Program | Initial: 80°C, hold for 2 min | Allows for solvent focusing and separation from early eluting peaks. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate to ensure good separation. | |
| Final Hold: Hold at 280°C for 5 min | Ensures elution of all components and cleans the column for the next run.[11] |
| MS Parameter | Setting | Rationale |
| MS System | Single Quadrupole or higher | Provides necessary mass filtering and detection capabilities. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra. |
| Source Temp. | 230 °C | Standard source temperature to maintain analyte in the gas phase. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature to ensure consistent mass filtering. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Use Full Scan (e.g., m/z 40-450) for initial identification and method development. Use SIM for high-sensitivity quantification.[4] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS.[11] |
Expected Results and Data Validation
Analyte Identification: The N-(3-(thiophen-3-yl)propyl)-2,2,2-trifluoroacetamide derivative will be identified based on its characteristic retention time under the specified GC conditions and its unique mass spectrum.
-
Molecular Weight of Derivative: The free base (C₇H₁₁NS) has a molecular weight of 141.24 g/mol . The addition of a trifluoroacetyl group (COCF₃) and loss of a hydrogen atom increases the mass by 96.0 g/mol . Therefore, the expected molecular weight of the derivative is 237.24 g/mol .
-
Mass Spectrum: In EI mode, a molecular ion (M⁺) peak at m/z 237 should be visible. Key fragment ions would likely include those corresponding to the loss of a CF₃ group (m/z 168), cleavage at the propyl chain, and the stable thiophene-containing fragments.
Method Validation: To ensure the trustworthiness and reliability of the results, the analytical method must be validated.[12] Key validation parameters to be assessed include[9][13]:
-
Specificity: The ability to detect the analyte without interference from the matrix or reagent byproducts.[14]
-
Linearity: A linear relationship between concentration and detector response, typically with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Accuracy refers to the closeness to the true value, while precision (repeatability and reproducibility) measures the consistency of results.[14]
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.[14]
Conclusion
The direct GC-MS analysis of polar primary amines like this compound is impractical due to poor chromatographic performance. The derivatization protocol detailed in this application note, using TFAA for acylation, provides a robust and reliable solution. By converting the polar amine into a stable, volatile, and less polar trifluoroacetamide derivative, this method enables sharp, symmetrical peaks and allows for sensitive and accurate quantification by GC-MS. This approach is highly recommended for routine quality control and research applications involving this and structurally similar compounds.
References
-
Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Available at: [Link]
-
You, Y., et al. "A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry." Atmospheric Environment, 2014. Available at: [Link]
-
Restek. "GC Derivatization." Available at: [Link]
-
Lasekan, O., et al. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." Molecules, 2020. Available at: [Link]
-
Hinson, J. "Analysis of Biogenic Amines by GC/FID and GC/MS." Virginia Tech, 2003. Available at: [Link]
-
ChromSolutions. "Analytical Validation Quick Reference Guide." Available at: [Link]
-
Chemical Abstracts Service (CAS). "(3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE." Available at: [Link]
-
Impact Factor. "A Review on GC-MS and Method Development and Validation." Available at: [Link]
-
ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Available at: [Link]
-
Huang, R.-J., et al. "Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography." Atmospheric Measurement Techniques, 2014. Available at: [Link]
-
Phenomenex. "Derivatization for Gas Chromatography." Available at: [Link]
-
Shimadzu. "GC Column Types & Selection Guide." Available at: [Link]
-
Wang, J., et al. "Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs." Molecules, 2021. Available at: [Link]
-
Agilent. "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms." Available at: [Link]
-
Environics. "Conducting GC Method Validation Using High Accuracy Standards." Available at: [Link]
-
MDPI. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity." Available at: [Link]
-
Phenomenex. "GC Tech Tip: GC Column - Polarity vs Selectivity." Available at: [Link]
-
FooDB. "Showing Compound Thiamine hydrochloride (FDB008416)." Available at: [Link]
-
PubChem. "(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine chloride." Available at: [Link]
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- 14. gcms.cz [gcms.cz]
Application Notes and Protocols for the Synthesis and Use of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1][2][3][4] Its bioisosteric relationship with the benzene ring allows for fine-tuning of physicochemical properties, making it a valuable component in drug design.[1] 3-(Thiophen-3-yl)propan-1-amine hydrochloride is a key building block, providing a flexible three-carbon linker to a primary amine from the 3-position of the thiophene ring. This arrangement is of particular interest in the synthesis of novel chemical entities, including analogues of established pharmaceuticals where the substitution pattern on the heterocyclic core is crucial for modulating biological activity.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent application in amide bond formation, a cornerstone reaction in drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | Not broadly available; related compounds exist. | Varies by supplier |
| Molecular Formula | C₇H₁₂ClNS | |
| Molecular Weight | 177.70 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | Based on similar amine hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Inferred from structure |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[5]
-
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Synthesis of this compound
The synthesis of the target compound is most effectively achieved through a two-step process, beginning with the synthesis of the corresponding nitrile followed by its reduction.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 3-(Thiophen-3-yl)propanenitrile
This protocol is based on the general principles of the Michael addition of aryl acetonitriles to acrylonitrile.[6]
Materials:
-
Thiophene-3-acetonitrile
-
Acrylonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve thiophene-3-acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add acrylonitrile (1.1 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-(thiophen-3-yl)propanenitrile.
Protocol 2: Reduction to 3-(Thiophen-3-yl)propan-1-amine and Hydrochloride Salt Formation
This protocol adapts a standard procedure for the reduction of nitriles using lithium aluminum hydride (LiAlH₄).[5][7]
Materials:
-
3-(Thiophen-3-yl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Hydrochloric acid (2.0 M solution in diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve 3-(thiophen-3-yl)propanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not over-dry as the free amine can be volatile.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C.
-
Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Application in Amide Bond Formation
This compound is an excellent substrate for amide bond formation, a critical reaction in the synthesis of small molecule libraries for drug discovery. The following protocol details a standard and reliable method using EDC and HOBt as coupling agents.
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-cyanobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents).
-
Add anhydrous DCM or DMF to dissolve the solids (typically a 0.1-0.5 M solution with respect to the carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (2.5 equivalents) dropwise to neutralize the hydrochloride salt and provide the basic conditions for the coupling.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Characterization Data (Expected)
This compound:
-
¹H NMR (400 MHz, D₂O): δ ~7.5-7.2 (m, 3H, thiophene protons), 3.1 (t, 2H, -CH₂-NH₃⁺), 2.8 (t, 2H, Ar-CH₂-), 2.0 (quint, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (100 MHz, D₂O): δ ~140-120 (thiophene carbons), ~40 (-CH₂-NH₃⁺), ~30 (Ar-CH₂-), ~28 (-CH₂-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): Broad absorption from ~3200-2800 (N-H⁺ stretch), ~1600 and ~1500 (N-H⁺ bending).[5][7]
-
MS (ESI+): m/z [M+H]⁺ calculated for C₇H₁₂NS⁺: 142.07.
Example Amide Product: N-(4-cyanophenyl)-3-(thiophen-3-yl)propanamide:
-
¹H NMR (400 MHz, CDCl₃): δ ~8.0-7.0 (m, 7H, aromatic protons), ~3.0 (t, 2H, Ar-CH₂-), ~2.5 (t, 2H, -CH₂-CO-), ~2.2 (quint, 2H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ ~170 (C=O), ~142-118 (aromatic carbons), ~38 (-CH₂-CO-), ~35 (Ar-CH₂-), ~25 (-CH₂-CH₂-CH₂-).
-
IR (ATR, cm⁻¹): ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1660 (Amide I band, C=O stretch).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₅N₂OS⁺: 287.09.
References
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]
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Scribd. LAH Reduction of Nitriles to Amines. [Link]
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Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
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PMC. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
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Large-scale synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride
An Application Note for the Large-Scale Synthesis of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical development. Two robust and scalable synthetic routes are presented, originating from 3-thiophenecarboxaldehyde and 3-bromothiophene, respectively. The protocols are designed for process chemists, researchers, and drug development professionals, emphasizing scalability, safety, and efficiency. This guide details reaction mechanisms, step-by-step protocols, process optimization, and analytical characterization to ensure the production of a high-purity final product.
Introduction and Strategic Overview
3-(Thiophen-3-yl)propan-1-amine and its salts are valuable building blocks in medicinal chemistry. Its structural isomer, 3-(thiophen-2-yl)propan-1-amine, is a well-known precursor in the synthesis of the antidepressant Duloxetine.[1][2] The 3-thiophene isomer is of increasing interest for the development of novel therapeutic agents and isomers of existing drugs.[3] The successful transition from laboratory-scale synthesis to large-scale industrial production requires a process that is not only high-yielding but also cost-effective, safe, and environmentally conscious.
This application note outlines two primary synthetic strategies selected for their scalability and efficiency:
-
Route A: Reductive Amination via a Propanenitrile Intermediate: This pathway begins with 3-thiophenecarboxaldehyde and proceeds through a Knoevenagel condensation to form an unsaturated nitrile, which is subsequently reduced and hydrogenated to the target amine.
-
Route B: Grignard Route to a Propanenitrile Intermediate: This alternative starts from 3-bromothiophene, utilizing a Grignard reaction followed by nucleophilic substitution to create the key 3-(thiophen-3-yl)propanenitrile intermediate, which is then hydrogenated.
Both routes converge on the catalytic hydrogenation of 3-(thiophen-3-yl)propanenitrile, a critical step that offers high selectivity and yield for the primary amine.[4][5]
Mechanistic Insights and Rationale
The Crucial Intermediate: 3-(Thiophen-3-yl)propanenitrile
The convergence of both proposed routes on the 3-(thiophen-3-yl)propanenitrile intermediate is a deliberate strategic choice. Nitrile hydrogenation is a well-established and highly efficient industrial method for producing primary amines.[5][6] It typically proceeds with high selectivity, minimizing the formation of secondary and tertiary amine byproducts, which are common in other amination methods.[5][7] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are effective for this transformation under moderate hydrogen pressure.[4]
Route A: Knoevenagel Condensation and Reduction
The Knoevenagel condensation between 3-thiophenecarboxaldehyde and malononitrile is a classic carbon-carbon bond-forming reaction. It is typically base-catalyzed and proceeds via a carbanion intermediate attacking the aldehyde carbonyl. The subsequent elimination of water drives the reaction to completion, forming 2-(thiophen-3-ylmethylene)malononitrile. The subsequent steps involve reduction of the double bond and one of the nitrile groups, followed by decarboxylation to yield the target propanenitrile. A more direct approach involves condensation with cyanoacetic acid followed by reduction and decarboxylation.
Route B: Grignard Reagent and Nucleophilic Substitution
The formation of a Grignard reagent from 3-bromothiophene provides a potent nucleophile.[8] Its reaction with a suitable three-carbon electrophile, such as 3-chloropropanenitrile, installs the required carbon skeleton. This method offers a direct path to the nitrile intermediate. The high reactivity of Grignard reagents necessitates strict anhydrous conditions, a standard practice in large-scale chemical manufacturing.
Recommended Large-Scale Synthesis Protocol (Route A)
This section provides a detailed, step-by-step protocol for the synthesis of this compound starting from 3-thiophenecarboxaldehyde.
Materials and Reagents
| Reagent/Material | CAS Number | Grade | Supplier Example | Notes |
| 3-Thiophenecarboxaldehyde | 498-62-4 | ≥98% | Sigma-Aldrich | Starting material. |
| Cyanoacetic Acid | 372-09-8 | ≥99% | Sigma-Aldrich | For Knoevenagel condensation. |
| Piperidine | 110-89-4 | ≥99% | Acros Organics | Basic catalyst. |
| Toluene | 108-88-3 | Anhydrous | Fisher Scientific | Reaction solvent. |
| Raney Nickel (Ra-Ni) | 7440-02-0 | Slurry in water | Johnson Matthey | Hydrogenation catalyst. |
| Anhydrous Ammonia | 7664-41-7 | Gas | Airgas | Suppresses secondary amine formation. |
| Methanol | 67-56-1 | Anhydrous | J.T.Baker | Hydrogenation solvent. |
| Hydrogen Gas (H₂) | 1333-74-0 | High Purity | Praxair | Reducing agent. |
| Hydrochloric Acid | 7647-01-0 | Concentrated (37%) | VWR | For salt formation. |
| Isopropanol (IPA) | 67-63-0 | ACS Grade | EMD Millipore | Crystallization solvent. |
Workflow Diagram
Caption: Figure 2: Alternative Synthetic Workflow (Route B).
This route involves the formation of 3-thienylmagnesium bromide, which then reacts with 3-chloropropanenitrile. [8]The resulting 3-(thiophen-3-yl)propanenitrile is then hydrogenated and converted to the hydrochloride salt as described in Route A.
References
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Liu, H., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. Bioprocess and Biosystems Engineering, 37(11), 2243-50. [Link]
- Nanjing Chempion Biotechnology Co Ltd. (2022).
- Su, M., et al. (2019).
- Chimar, S.A. (2007). A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine. EP1857451A1.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2019). Synthetic method of 3-methylamino-1-(2-thienyl)-1-acetone hydrochloride. CN109134427B.
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Aurobindo Pharma Ltd. (2011). Novel Process For Preparation Of Duloxetine And Intermediates For Use. IP.com Journal, 11(7A), 23. [Link]
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McNally, A., et al. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 9, 801–807. [Link]
- Bayer HealthCare AG. (2003). Preparation of n-methyl-3-hydroxy-3-(2-thienyl)
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [Link]
- BASF AG. (2005). Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. US7498448B2.
-
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
Lévay, K., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(9), 4376-4384. [Link]
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Organic Syntheses. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
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Buslov, I., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2214-2221. [Link]
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The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. [Link]
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University of California, Irvine. (n.d.). Experiment 1: Grignard Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Pharmaffiliates. (n.d.). 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. Retrieved from [Link]
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Dixon, D. J., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Angewandte Chemie International Edition, 56(43), 13420-13424. [Link]
-
GSRS. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. Retrieved from [Link]
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PubChem. (n.d.). 3-(Thiophen-2-yl)propan-1-amine. Retrieved from [Link]
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ResearchGate. (2018). Hydrogenation of nitriles in different reaction media. [Link]
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Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6242. [Link]
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Application Note: Strategic Application of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride as a Versatile Building Block in Drug Discovery
Abstract
In the intricate process of drug design and development, the selection of foundational chemical scaffolds is a critical determinant of success. 3-(Thiophen-3-yl)propan-1-amine hydrochloride has emerged as a building block of significant strategic value. It provides chemists with a unique combination of a bioisosteric thiophene ring and a synthetically versatile primary amine, connected by a flexible propyl linker. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, often enhancing metabolic stability and modulating receptor interactions compared to its phenyl analogue.[1][2] This guide offers an in-depth exploration of the practical applications of this compound, presenting detailed protocols, the rationale behind experimental choices, and its utility in constructing diverse molecular architectures relevant to pharmaceutical research.
Core Characteristics and Handling Protocols
A comprehensive understanding of a building block's physical and chemical properties is essential for its effective and safe utilization in any synthetic workflow.
1.1. Physicochemical Data
All quantitative data for this compound are summarized below for quick reference.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂ClNS |
| Molecular Weight | 177.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Melting Point | 154-158 °C |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture |
1.2. Safe Handling and Storage
This compound is a stable salt, which is less susceptible to air oxidation than its freebase form. However, it is hygroscopic and should be stored in a desiccator or glovebox. When handling, standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All weighing and transfers should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can affect reaction stoichiometry.
Fundamental Synthetic Transformations
The synthetic utility of this building block is primarily driven by the reactivity of its terminal primary amine. This functional group serves as a robust handle for introducing the thiophene-propyl moiety into larger molecules through several cornerstone reactions in medicinal chemistry.
Amide Bond Formation: The Linchpin of Peptide and Small Molecule Synthesis
The amide bond is one of the most prevalent linkages in pharmaceuticals.[3][4] The primary amine of the title compound readily participates in coupling reactions with activated carboxylic acids.
Logical Workflow for Amide Coupling
Sources
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Application Note: Advanced Strategies for the Chiral Separation of Thiophene-Containing Amines
Abstract
Thiophene-containing amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] The inherent chirality in many of these molecules necessitates their separation into individual enantiomers, as stereoisomers often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] This guide provides an in-depth exploration of the core principles and advanced practical strategies for the successful chiral separation of thiophene-containing amines. We delve into the mechanisms of chiral recognition and present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), designed to provide a robust framework for method development and optimization.
The Imperative of Chirality in Thiophene-Based Pharmaceuticals
The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in drug design. Its unique electronic properties and ability to act as a bioisostere for a phenyl group have led to its incorporation into a wide array of therapeutics, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][2]
When a thiophene-containing amine possesses a stereocenter, the spatial arrangement of its atoms results in non-superimposable mirror images called enantiomers. Regulatory bodies like the U.S. FDA mandate that for chiral drugs, the pharmacological activity of each enantiomer be characterized.[5] This makes the development of reliable and efficient enantioselective analytical methods not just a scientific challenge, but a critical regulatory requirement.
Core Principles: Understanding Chiral Recognition
Direct chiral separation on a Chiral Stationary Phase (CSP) is predicated on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] For a separation to occur, there must be a difference in the stability of these two diastereomeric complexes. This stability difference arises from a combination of intermolecular interactions.
The widely accepted "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions are necessary between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[7][8]
Key interactions governing the separation of thiophene-containing amines on common polysaccharide-based CSPs include:
-
Hydrogen Bonding: The amine (-NH₂) or secondary amine (-NHR) groups are potent hydrogen bond donors, interacting with carbonyl groups on carbamate-derivatized polysaccharide CSPs.
-
π-π Interactions: The aromatic thiophene ring can engage in π-π stacking with aromatic moieties on the CSP, such as the phenyl groups in popular cellulose or amylose derivatives.[9]
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.
-
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral grooves or cavities of the polysaccharide polymer backbone, creating a significant energetic difference between the two diastereomeric complexes.[9][10]
Caption: Conceptual model of chiral recognition.
Key Technologies for Chiral Separation
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for enantioseparation.[11] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of the field due to their broad applicability and high success rates.[12][13]
-
Normal Phase (NP) HPLC: Utilizes non-polar mobile phases like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity due to the prominence of hydrogen bonding interactions. For basic amines, the addition of a small amount of a basic additive like diethylamine (DEA) or butylamine is crucial to suppress undesirable interactions with residual silanols on the silica surface, thereby improving peak shape and efficiency.[14][15]
-
Polar Organic (PO) Mode: Employs polar solvents like methanol, ethanol, or acetonitrile. This mode is advantageous for compounds with poor solubility in non-polar solvents.
-
Reversed Phase (RP) HPLC: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for initial screening, it is valuable for analytes that are only soluble in aqueous media.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, especially within the pharmaceutical industry.[5][16] It uses supercritical carbon dioxide as the primary mobile phase, which dramatically reduces organic solvent consumption.[17]
Key Advantages of SFC:
-
High Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without generating excessive backpressure.[5][18]
-
High Efficiency: Enhanced solute diffusivity in the mobile phase leads to sharper peaks and better resolution.
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it a valuable tool when HPLC methods fail.
For separating amines, alcohol co-solvents (e.g., methanol) and basic additives are typically required to ensure good peak shape and achieve separation.[16]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for polar and charged analytes.[19] In chiral CE, a chiral selector (most commonly a cyclodextrin derivative) is added to the background electrolyte.[20][21] Separation occurs because the two enantiomers form diastereomeric complexes with the selector that have different effective mobilities in the electric field.[21] CE offers extremely high resolution and requires minimal sample and solvent, though it is less amenable to preparative scale-up compared to HPLC and SFC.
A Systematic Approach to Method Development
A structured screening strategy is the most efficient path to a successful chiral separation.[6][22] The goal of the initial screen is to identify a promising combination of CSP and mobile phase, which can then be optimized.
Caption: A systematic workflow for chiral method development.
Table 1: Typical Initial Screening Conditions for HPLC and SFC
| Parameter | HPLC (Normal Phase) | SFC |
| Columns (CSPs) | CHIRALPAK® IA, IB, IC, ID; Lux® Cellulose-1, Amylose-1 | CHIRALPAK® AD-H, AS-H, IC |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO₂ |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) |
| Gradient | 5% to 50% B over 10 min | 5% to 40% B over 5-7 min |
| Additive | 0.1% Diethylamine (DEA) | 0.1% - 0.3% DEA or 10-20mM NH₄OH |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV (based on analyte chromophore) | UV (based on analyte chromophore) |
Rationale: This screening approach tests multiple chiral selectors with broad applicability against standard mobile phase conditions. The use of basic additives is non-negotiable for amine analytes to ensure good chromatography.[12][16]
Experimental Protocols
Protocol 1: Chiral Separation of a Thiophene-Amine using HPLC
This protocol outlines a general method for separating a novel thiophene-containing primary amine using a polysaccharide-based CSP in normal phase mode.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Reagents: HPLC-grade n-Hexane, Ethanol (EtOH), Diethylamine (DEA).
2. Sample and Mobile Phase Preparation
-
Sample Preparation: Accurately weigh ~1 mg of the racemic thiophene-amine and dissolve in 1 mL of Ethanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase as n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v). Ensure thorough mixing.
3. Chromatographic Method
-
Column: CHIRALPAK® IC, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or analyte's λmax)
-
Run Time: 20 minutes
4. System Suitability Test (SST)
-
Before running samples, inject a standard solution five times.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
-
Repeatability: The relative standard deviation (%RSD) for the retention times and peak areas should be ≤ 2.0%.
5. Data Analysis
-
Identify the two enantiomer peaks.
-
Calculate the selectivity factor (α) and resolution (Rs) to quantify the separation quality.
Caption: Step-by-step workflow for the HPLC protocol.
Protocol 2: High-Throughput Chiral SFC Screening
This protocol describes a rapid screening method for a thiophene-amine using SFC.
1. Instrumentation and Materials
-
SFC system with a CO₂ pump, modifier pump, autosampler, column manager/oven, UV detector, and back pressure regulator (BPR).
-
Chiral Columns: CHIRALPAK® AD-H, AS-H, IC-3 (100 x 3.0 mm, 3 µm).
-
Reagents: SFC-grade CO₂, Methanol (MeOH), Isopropylamine (IPA).
2. Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve ~1 mg of the racemic analyte in 1 mL of Methanol.
-
Modifier Preparation: Prepare the modifier (Co-solvent) as Methanol with 0.2% Isopropylamine (v/v).
3. Chromatographic Method
-
Column: CHIRALPAK® AD-H (or other columns in the screen)
-
Mobile Phase: CO₂ (A) and MeOH w/ 0.2% IPA (B)
-
Gradient: 5% to 40% B in 5 minutes, hold at 40% for 1 min.
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm (or analyte's λmax)
4. Data Review and Optimization
-
Review the chromatograms from each column to identify the best "hit" (baseline separation).
-
The condition that provides the best initial separation can be optimized by converting the gradient to an isocratic hold at a modifier percentage slightly lower than where the second peak eluted. Further optimization of flow rate, temperature, and back pressure can enhance the resolution.[13]
Data Interpretation and Troubleshooting
Table 2: Illustrative Separation Data for a Hypothetical Thiophene-Amine
| CSP | Mobile Phase Conditions | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| CHIRALPAK® IA | Hex/IPA/DEA (90:10:0.1) | 8.5 | 9.2 | 1.10 | 1.4 |
| CHIRALPAK® IB | Hex/EtOH/DEA (90:10:0.1) | 10.1 | 10.1 | 1.00 | 0.0 |
| CHIRALPAK® IC | Hex/EtOH/DEA (90:10:0.1) | 9.8 | 11.5 | 1.21 | 2.8 |
| CHIRALPAK® AD-H (SFC) | CO₂/MeOH w/ 0.2% IPA | 2.1 | 2.5 | 1.23 | 2.5 |
Data Interpretation: In this example, CHIRALPAK® IB shows no separation. CHIRALPAK® IA provides partial separation. Both CHIRALPAK® IC (HPLC) and AD-H (SFC) provide excellent, baseline resolution (Rs > 1.5) and are suitable candidates for a final, validated method.
Common Troubleshooting:
-
Peak Tailing: For amines, this is almost always due to insufficient basic additive or interaction with active sites on the column. Increase the concentration of DEA, IPA, or another suitable base.[14]
-
Poor Resolution: If some separation is observed, try optimizing the mobile phase (e.g., change the alcohol modifier from IPA to EtOH, or vice-versa), lower the column temperature to enhance interaction strength, or decrease the flow rate.[12]
-
Distorted Peak Shape: This can be caused by sample overload or using a sample solvent that is too strong compared to the mobile phase (an effect known as "solvent mismatch").[23] Dilute the sample or dissolve it in the initial mobile phase.
Conclusion
The chiral separation of thiophene-containing amines is a critical task in pharmaceutical development that can be addressed effectively through a systematic and informed approach. By understanding the fundamental principles of chiral recognition and leveraging the distinct advantages of modern chromatographic techniques like HPLC and SFC, researchers can develop robust and reliable methods. Polysaccharide-based CSPs, combined with a logical screening strategy and careful optimization of mobile phase additives and other instrumental parameters, provide the highest probability of success. The protocols and strategies outlined in this guide serve as a comprehensive starting point for tackling the unique challenges posed by this important class of chiral molecules.
References
-
Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available from: [Link]
-
LCGC International. Strategies for Simplified Chiral Method Development. (2021). Available from: [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
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ResearchGate. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. (2021). Available from: [Link]
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Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985:303-319. Available from: [Link]
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MDPI. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. (2021). Available from: [Link]
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MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Available from: [Link]
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Slideshare. Applications of Chiral Supercritical Fluid Chromatography. Available from: [Link]
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LCGC International. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2014). Available from: [Link]
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ResearchGate. Chiral Recognition: A Spin‐Driven Process in Chiral Oligothiophene. A Chiral‐Induced Spin Selectivity (CISS) Effect Manifestation. (2021). Available from: [Link]
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News-Medical.Net. Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link]
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PMC - NIH. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2022). Available from: [Link]
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ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. (2020). Available from: [Link]
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PMC. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2022). Available from: [Link]
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ResearchGate. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2013). Available from: [Link]
-
PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Available from: [Link]
-
PubMed. Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism. (2018). Available from: [Link]
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PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). Available from: [Link]
-
Chromatography Today. Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Available from: [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. (2011). Available from: [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2019). Available from: [Link]
-
PubMed. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. (2021). Available from: [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]
-
Springer Nature Experiments. Chiral Separations by Capillary Electrophoresis. (1997). Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
ResearchGate. Chiral Recognition Mechanisms. (2006). Available from: [Link]
-
Chiralpedia. Cyclodextrin-based CSPs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important research compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common bottlenecks in the synthetic route?
A1: Low overall yield can often be attributed to inefficiencies in two key stages: the reduction of the nitrile intermediate, 3-(thiophen-3-yl)propanenitrile, and the purification of the final hydrochloride salt. The nitrile reduction can be prone to side reactions if not carefully controlled, leading to the formation of secondary amines or incomplete conversion. During the salt formation and purification, product loss can occur due to the solubility of the hydrochloride salt in certain solvents or inadequate crystallization conditions. We will address optimization of these steps in the detailed troubleshooting guides below.
Q2: I am observing an impurity with a similar mass to my product in the final mass spectrometry analysis. What could this be?
A2: A common impurity is the secondary amine, bis(3-(thiophen-3-yl)propyl)amine, formed during the reduction of 3-(thiophen-3-yl)propanenitrile. This occurs when the initially formed primary amine reacts with an intermediate imine species. This is particularly prevalent with certain reducing agents like Lithium Aluminum Hydride (LAH) if the reaction conditions are not optimized. Careful control of stoichiometry and temperature is crucial to minimize this side product.[1]
Q3: Is there a preferred method for the formation of the hydrochloride salt to ensure high purity and good crystallinity?
A3: A preferred method is to dissolve the free amine in a suitable solvent like isopropanol (IPA) or diethyl ether and then add a solution of HCl in the same solvent (e.g., IPA.HCl).[2] This allows for controlled precipitation of the hydrochloride salt. The choice of solvent is critical; it should be one in which the free amine is soluble but the hydrochloride salt is sparingly soluble, especially at lower temperatures. This facilitates high recovery of a crystalline product.
Troubleshooting Guides
Part 1: Synthesis of 3-(Thiophen-3-yl)propanenitrile
A common precursor for the target amine is 3-(thiophen-3-yl)propanenitrile. One plausible route to this intermediate is via nucleophilic substitution on a suitable 3-substituted thiophene.
Issue 1.1: Low yield in the formation of 3-(thiophen-3-yl)propanenitrile from 3-(bromomethyl)thiophene and cyanide.
-
Question: I am attempting to synthesize 3-(thiophen-3-yl)propanenitrile via a reaction of a 3-thienyl derivative with a cyanide source, but the yields are poor. What are the likely causes and how can I improve this step?
-
Root Cause Analysis & Solution:
-
Poor Reactivity of Starting Material: If you are starting with a less reactive precursor, the reaction may not go to completion. Using a more reactive electrophile, such as 3-(2-bromoethyl)thiophene, with a cyanide salt like NaCN or KCN in a polar apathetic solvent like DMSO or DMF is generally effective.
-
Side Reactions: The thiophene ring itself can be susceptible to side reactions under harsh conditions. Ensure the reaction temperature is controlled.
-
Work-up Issues: Incomplete extraction of the product from the reaction mixture can lead to lower yields. Ensure the pH is adjusted appropriately during the aqueous work-up to keep the product in the organic phase.
-
Experimental Protocol: Optimized Synthesis of 3-(Thiophen-3-yl)propanenitrile
-
To a solution of 3-(2-bromoethyl)thiophene (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Part 2: Reduction of 3-(Thiophen-3-yl)propanenitrile to 3-(Thiophen-3-yl)propan-1-amine
This is a critical step where optimization can significantly impact the overall yield and purity.
Issue 2.1: Formation of significant secondary amine byproduct during LAH reduction.
-
Question: My LAH reduction of 3-(thiophen-3-yl)propanenitrile is producing a significant amount of a higher molecular weight impurity, which I suspect is the secondary amine. How can I prevent this?
-
Root Cause Analysis & Solution:
-
Reaction Stoichiometry and Temperature: The formation of secondary amines during nitrile reduction with LAH is a known issue.[1] It can be minimized by using a sufficient excess of LAH and maintaining a low reaction temperature (e.g., 0 °C to room temperature). A reverse addition, where the nitrile solution is added slowly to the LAH suspension, can also be beneficial.
-
Quenching Procedure: The way the reaction is quenched is also critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts in a granular form, making filtration easier and improving the recovery of the amine.
-
Table 1: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| LiAlH₄ (LAH) | THF, Diethyl Ether | 0 to RT | High reactivity, reduces most functional groups.[1] | Can form secondary amines, pyrophoric. |
| BH₃·THF | THF | 0 to reflux | More selective than LAH, less reactive with esters. | Can be slower, requires careful handling. |
| Catalytic Hydrogenation (e.g., Raney Ni, Rh/Al₂O₃) | Methanol, Ethanol | RT to 50 °C | Cleaner reaction, avoids metal salt work-up. | May require high pressure, catalyst can be pyrophoric. |
Experimental Protocol: Optimized LAH Reduction
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(thiophen-3-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction back to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(thiophen-3-yl)propan-1-amine.
Workflow for Nitrile Reduction and Amine Isolation
Caption: Hydrochloride salt formation and purification.
By carefully considering these troubleshooting points and implementing the optimized protocols, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- EvitaChem. (n.d.). Buy 3-(Benzo[b]thiophen-3-yl)propanenitrile (EVT-12225280).
- Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use.
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). 3-(Thiophen-2-yl)propan-1-amine. PubChem.
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
Sources
Technical Support Center: Purification of 3-(thiophen-3-yl)propan-1-amine hydrochloride
Welcome to the technical support guide for the purification of 3-(thiophen-3-yl)propan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the basis of a robust purification strategy.
Q1: What are the primary challenges in purifying 3-(thiophen-3-yl)propan-1-amine and its hydrochloride salt?
The purification challenges are rooted in the molecule's structure: a primary amine, which is basic, attached to a moderately polar thiophene-propane backbone.
-
As the Free Base: The primary amine is a Lewis base, which leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on standard silica gel. This results in significant peak tailing, low or no recovery from the column, and potential on-column degradation.[1]
-
As the Hydrochloride Salt: The salt is a polar, ionic compound. While this makes it a crystalline solid and generally easier to handle than the often-oily free base, its high polarity presents its own set of issues. It is typically insoluble in common non-polar to moderately polar chromatography solvents (e.g., hexanes, ethyl acetate) and may have very high solubility in highly polar solvents like methanol, making both normal-phase chromatography and recrystallization challenging.
Q2: Should I purify the compound as the free base or the hydrochloride salt?
This is a critical decision that depends on the nature of the impurities and the scale of your reaction.
-
Purify as Free Base if:
-
You need to remove non-basic impurities or polar, salt-like byproducts.
-
You are prepared to use specialized chromatography techniques (e.g., amine-functionalized silica or a mobile phase with a basic additive).[2]
-
An acid-base workup is sufficient for initial purification.
-
-
Purify as Hydrochloride Salt if:
-
The primary impurities are non-polar and will remain in solution during recrystallization.
-
The compound is intended for long-term storage, as hydrochloride salts are generally more stable and less prone to oxidation than free amines.[3][4]
-
Recrystallization is the desired final purification step to ensure high crystalline purity.
-
Q3: My TLC plate shows a long streak instead of a clean spot. What's happening?
This is a classic sign of strong interaction between your basic amine and the acidic silica gel on the TLC plate.[5] The "streak" represents molecules of your compound that are being held back by the silica and slowly "bleeding" up the plate, rather than moving as a cohesive band. To get a meaningful TLC result for the free base, you must add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide) to your eluent system.
Q4: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature where the solute's solubility is still too high for it to crystallize, causing it to separate as a liquid phase. This is common with amine salts.
-
Probable Cause: The cooling process was too rapid, or the solvent is not ideal.
-
Solutions:
-
Re-heat the solution until the oil redissolves.
-
Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature).
-
Add a small amount of a "poorer" or less polar co-solvent to the hot solution to reduce the overall solvating power.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Part 2: Troubleshooting Guide for Specific Purification Methods
This section provides a granular, problem-solving approach to common experimental hurdles.
Issue Cluster 1: Recrystallization of the Hydrochloride Salt
Recrystallization is often the most effective method for achieving high purity for amine salts.[6][7]
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low Recovery (<50%) | The compound has significant solubility in the solvent even at low temperatures. | Solution: Choose a different solvent or a solvent/anti-solvent system. The ideal solvent dissolves the compound completely when hot but very poorly when cold.[7] A good strategy is to dissolve the salt in a minimum of a hot polar solvent (like methanol or isopropanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until turbidity persists, then re-heat to clarify and cool slowly. |
| Product Purity Does Not Improve | Impurities have similar solubility profiles and are co-precipitating with the product. | Solution 1 (Mechanical): Ensure you are using the absolute minimum amount of hot solvent to dissolve the compound. Using excess solvent will also dissolve more impurities, which can then crash out upon cooling. Solution 2 (Chemical): If impurities are colored or highly polar, you can try adding a small amount of activated charcoal to the hot solution, refluxing for 5-10 minutes, and then filtering the hot solution through celite to remove the charcoal and adsorbed impurities before cooling. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Solution 1: Reduce the solvent volume by gentle heating under a nitrogen stream and attempt to cool again. Solution 2: Add a seed crystal from a previous successful batch. Solution 3: Place the solution in a -20°C freezer for several hours. This drastic temperature drop can sometimes induce crystallization. |
Issue Cluster 2: Column Chromatography of the Free Base
If recrystallization is ineffective, chromatography of the free base is the next logical step.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Severe Peak Tailing / No Elution | Strong acid-base interaction between the amine and silica gel's acidic silanol groups.[1][2] | Solution 1 (Mobile Phase Modification): Add a competing base to the mobile phase to neutralize the active sites on the silica. A typical system is Dichloromethane/Methanol with 1-2% Ammonium Hydroxide (aqueous 25-30%) or Triethylamine.[2][5] The stronger, more volatile base (NH4OH) is often preferred for easier removal post-purification. Solution 2 (Stationary Phase Modification): Use an amine-functionalized silica column. This specialized media has amine groups bonded to the surface, which masks the acidic silanols and provides a less interactive surface for basic analytes. |
| Low Mass Balance / Poor Recovery | The compound is irreversibly adsorbed onto the silica gel. | Solution: In addition to the solutions above, consider switching to a less acidic stationary phase like neutral or basic alumina. However, alumina can have its own reactivity issues, so this should be tested on a small scale first. |
Part 3: Key Protocols & Workflows
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol helps identify a suitable solvent system efficiently.
-
Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise, vortexing after each drop, up to ~0.5 mL. Record the solubility at room temperature. A good solvent will show poor solubility here.
-
Heating: For the tubes where the compound was poorly soluble, gently heat them in a sand bath or with a heat gun until the solvent boils. Add more solvent dropwise if needed until the solid just dissolves. Record the solubility at boiling.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Analysis: A successful solvent is one in which the compound was poorly soluble at room temperature but fully soluble at boiling, and which produced a high yield of crystalline precipitate upon cooling.
Protocol 2: Flash Chromatography of the Free Base with a Modified Eluent
-
Preparation: Convert the hydrochloride salt to the free base via an aqueous workup. Dissolve the salt in water, basify with 1M NaOH to ~pH 11-12, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Column Packing: Dry-pack a silica gel column.
-
Eluent Preparation: Prepare your mobile phase. A good starting point is 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of the prepared mobile phase. This is a critical step to ensure the entire silica bed is basified before you load your sample.
-
Loading: Dissolve your crude free base in a minimal amount of the mobile phase (or just dichloromethane) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC (using the same eluent system).
-
Workup: Combine the pure fractions. The ammonia and methanol are volatile and can typically be removed under reduced pressure.
Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your compound.
Caption: Decision workflow for purification strategy.
Part 4: Storage and Stability
Q5: How should I store the final, pure this compound?
-
Container: Store in a tightly sealed amber glass vial to protect from light and moisture.
-
Atmosphere: For long-term storage (>6 months), consider flushing the vial with an inert gas like argon or nitrogen before sealing. Amines, even as salts, can be susceptible to air oxidation over time.[3]
-
Temperature: Store in a cool, dry place. A refrigerator (2-8°C) is suitable. Avoid freezers unless you are certain the compound is completely anhydrous, as freeze-thaw cycles can introduce moisture.
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic (tend to absorb moisture from the air). Always handle the material in a dry environment and close the container promptly after dispensing.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- BenchChem. (n.d.). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- ResearchGate. (2018). For highly polar compound, how to do the purification?
- Amine Treating Services. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- University of Calgary. (n.d.). Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ResearchGate. (2025). Amine system problems arising from heat stable salts and solutions to improve system performance.
- GNH India. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE.
- Pharmaffiliates. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- Journal of Engineering. (2026). Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions.
- Klivon. (n.d.). (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol.
Sources
Common side reactions in the synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride
Welcome to the technical support guide for the synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Structure of this Guide
This guide is divided into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common issues encountered during the synthesis.
-
Troubleshooting Guide: In-depth analysis of specific problems, their root causes, and step-by-step protocols for their resolution.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is the likely cause?
A1: This is a classic sign of secondary and/or tertiary amine formation, particularly if you are using catalytic hydrogenation (e.g., Raney Nickel, Pd/C) for the nitrile reduction.[1] The intermediate imine can react with the newly formed primary amine product. To mitigate this, consider adding ammonia or ammonium hydroxide to the reaction mixture, which competitively inhibits the amine addition to the imine.
Q2: After my LiAlH₄ reduction and quench, my yield is very low and I have a significant amount of a neutral, non-basic compound. What could this be?
A2: This is likely unreacted starting material, 3-(thiophen-3-yl)propanenitrile. This suggests an incomplete reaction due to insufficient LiAlH₄, poor reagent quality, or inadequate reaction time/temperature. An acid-base extraction during workup can effectively separate your desired amine from the neutral nitrile.[2]
Q3: My NMR spectrum shows an unexpected aldehyde peak. How is this possible?
A3: While less common with a powerful reducing agent like LiAlH₄, the formation of an aldehyde can occur from the hydrolysis of the intermediate imine during the workup phase.[3][4] This is more prevalent if the workup conditions are not carefully controlled or if a milder reducing agent like DIBAL-H is used.
Q4: The reaction mixture for my nitrile synthesis starting from 3-(chloromethyl)thiophene turned into a dark, viscous tar. What happened?
A4: This indicates polymerization of the 3-(chloromethyl)thiophene starting material. This benzylic-type halide is prone to polymerization, especially at elevated temperatures or in the presence of impurities that can initiate this side reaction.[5]
Q5: My final product contains 3-(thiophen-3-yl)propanoic acid. What is the source of this impurity?
A5: This impurity arises from the hydrolysis of the nitrile group of your starting material, 3-(thiophen-3-yl)propanenitrile. This can happen if your reaction or workup conditions are too harsh (e.g., strongly acidic or basic at high temperatures).[5][6]
Troubleshooting Guide: In-Depth Analysis and Protocols
This section provides a deeper dive into the most common and challenging side reactions, offering mechanistic insights and detailed protocols for avoidance and purification.
Issue 1: Formation of Secondary and Tertiary Amine Byproducts During Catalytic Hydrogenation
Root Cause Analysis:
During the catalytic hydrogenation of a nitrile, the reaction proceeds through an imine intermediate. This imine is electrophilic and can be attacked by the nucleophilic primary amine product. This subsequent reaction leads to the formation of a secondary amine, which can further react to form a tertiary amine.
Caption: Mechanism of secondary amine formation during nitrile reduction.
Mitigation Strategy: Ammonia Addition
By adding ammonia to the reaction, it acts as a large excess of a primary amine that can compete with the product for reaction with the imine intermediate. This shifts the equilibrium away from the formation of secondary and tertiary amine byproducts.
Protocol: Suppressing Secondary Amine Formation
-
Solvent Saturation: In a reaction vessel, dissolve your 3-(thiophen-3-yl)propanenitrile in methanol or ethanol.
-
Ammonia Introduction: Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or use a solution of ammonia in methanol (typically 7N).
-
Catalyst Addition: Add the Raney Nickel or Palladium on carbon catalyst to the ammonia-saturated solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and proceed with the hydrogenation at the desired temperature and pressure.
-
Workup: After the reaction is complete, filter the catalyst and proceed with the standard workup and hydrochloride salt formation.
| Parameter | Standard Hydrogenation | With Ammonia |
| Primary Amine Purity | Often < 90% | Typically > 98% |
| Key Byproduct | Secondary/Tertiary Amines | Minimal |
| Reaction Rate | Unchanged | May be slightly slower |
Issue 2: Incomplete Reduction and Workup Complications with LiAlH₄
Root Cause Analysis:
Lithium aluminum hydride (LiAlH₄) is a highly reactive, non-selective reducing agent.[7][8] Incomplete reactions are typically due to:
-
Stoichiometry: Insufficient equivalents of LiAlH₄.
-
Reagent Quality: LiAlH₄ is moisture-sensitive and can degrade over time.
-
Reaction Conditions: Low temperatures or short reaction times may not be sufficient for complete conversion.
The workup of LiAlH₄ reactions is also critical. Improper quenching can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, leading to low yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for LiAlH₄ reductions.
Protocol: Optimized LiAlH₄ Reduction and Fieser Workup
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Nitrile Addition: Add a solution of 3-(thiophen-3-yl)propanenitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Fieser Quench: Cool the reaction mixture back to 0 °C. Sequentially and cautiously add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
This quenching method is highly reliable for producing a granular, easily filterable aluminum salt precipitate, which significantly improves product recovery.[2]
Issue 3: Hydrolysis of Nitrile to Carboxylic Acid
Root Cause Analysis:
The nitrile group can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, particularly at elevated temperatures.[6] This can occur if the workup conditions for the amine synthesis are too harsh, or if the final hydrochloride salt formation is performed improperly.
Prevention and Purification:
-
Controlled Workup: Ensure that any aqueous washes are performed at or below room temperature and that exposure to strong acids or bases is minimized.
-
Purification via Extraction: If 3-(thiophen-3-yl)propanoic acid is present as an impurity, it can be removed by an acid-base extraction.
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and add 1M HCl (aq). The desired amine will move into the aqueous layer as its hydrochloride salt, while the neutral starting material will remain in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. This will deprotonate the amine salt and regenerate the free amine.
-
Extraction: Extract the aqueous layer multiple times with fresh organic solvent.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified free amine, which can then be converted to the hydrochloride salt.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]
-
Wu, J., Ji, C., et al. (2012). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: A Guide to Improving Yield in 3-(Thiophen-3-yl)propan-1-amine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthetic sequence. We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls and provide robust, field-tested solutions to enhance yield and purity.
Overview of the Synthetic Pathway
The synthesis of 3-(thiophen-3-yl)propan-1-amine is typically achieved through a multi-step process starting from a suitable thiophene precursor. A common and reliable route involves the formation and subsequent reduction of a nitrile intermediate. This pathway offers controllable steps, each of which can be optimized to maximize the overall yield. Below is a standard synthetic workflow.
Caption: A common synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is critically low (<20%). Where is the most likely point of failure?
A: A critically low overall yield typically points to a systemic issue in one of the key transformations rather than minor losses at each step. The two most common culprits are:
-
Inefficient Nitrile Reduction (Step 3): The reduction of 3-(thiophen-3-yl)propanenitrile to the amine is often the most challenging step. Incomplete reactions or the formation of complex byproducts can drastically lower the yield. We recommend starting your troubleshooting here. Verify the quality and stoichiometry of your reducing agent (e.g., LiAlH₄).
-
Poor Isolation of the Free Base (Step 3): The free amine can be volatile or prone to forming an inseparable emulsion during aqueous workup. Inefficient extraction will lead to significant material loss before the final salt formation step.
Q2: My final product is a sticky oil or gum, not a crystalline solid. What's wrong?
A: This is a classic purification and isolation issue. The primary causes are:
-
Presence of Impurities: Small amounts of unreacted starting material, solvent, or side products can act as crystallization inhibitors.
-
Incorrect Stoichiometry of HCl: An excess of HCl can lead to the formation of hygroscopic, oily dihydrochloride salts or simply suppress crystallization.
-
Inappropriate Solvent: The solvent used for precipitation is critical. A solvent in which the hydrochloride salt is only sparingly soluble is required to induce crystallization.
Refer to the detailed troubleshooting guide in Section 3.3 for protocols on how to address this.
Q3: How can I effectively monitor the progress of the nitrile reduction step?
A: Monitoring this step is crucial for success.
-
Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) to separate the non-polar nitrile starting material from the highly polar amine product, which will remain at the baseline. Stain with ninhydrin, which specifically visualizes primary amines (product) as a purple spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a GC-MS analysis of a quenched aliquot can confirm the disappearance of the nitrile and the appearance of the amine product peak with the correct mass.
Detailed Troubleshooting Guides
Problem Area: Conjugate Reduction (Step 2)
-
Issue: Incomplete reduction of the double bond in 3-(thiophen-3-yl)acrylonitrile, or simultaneous reduction of the nitrile group.
-
Causality: The choice of reducing agent is key to selectively reducing the C=C double bond without affecting the nitrile. Sodium borohydride (NaBH₄) is generally effective for this 1,4-reduction (Michael addition of hydride), but its reactivity can be sluggish. Conversely, stronger hydrides like LiAlH₄ will reduce both functionalities indiscriminately.
-
Solutions & Protocol Adjustments:
-
Optimize NaBH₄ Conditions: If the reaction is slow, gently heating the reaction (40-50 °C) can improve the rate. The addition of a co-solvent like water or methanol can also enhance the reactivity of the borohydride.
-
Alternative: Catalytic Hydrogenation: Using Palladium on Carbon (Pd/C) with H₂ gas at low pressure (1-3 atm) is an excellent method for selectively reducing the alkene in the presence of a nitrile. This method often results in a cleaner reaction profile.
-
Problem Area: Nitrile Reduction to Primary Amine (Step 3)
This is the most yield-sensitive step. Success requires careful selection of reagents and strict control over reaction conditions.
-
Issue: Incomplete reaction, or formation of secondary amines and other byproducts.
-
Causality: The nascently formed primary amine can react with intermediate imines to form secondary amine dimers, a common side reaction. Over-reduction or harsh conditions during catalytic hydrogenation can lead to cleavage of the thiophene ring.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the nitrile reduction step.
Data Table: Comparison of Reducing Agents
| Reagent | Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux | High-yielding, reliable, fast reaction. | Highly reactive (pyrophoric), requires strictly anhydrous conditions, difficult workup. |
| H₂ / Raney Nickel | MeOH/NH₃, 50-100 psi H₂ | Good for large scale, cheaper, easier workup. | Requires specialized hydrogenation equipment, potential for ring hydrogenolysis, catalyst can be pyrophoric. |
| Borane (BH₃•THF or BMS) | Anhydrous THF, 0 °C to reflux | Less reactive than LiAlH₄, often gives cleaner reactions with fewer side products. | Slower reaction times, requires careful quenching. |
Problem Area: Hydrochloride Salt Formation & Purification (Step 4)
-
Issue: Product oils out, fails to crystallize, or has low purity.
-
Causality: As a primary amine, the product can be challenging to crystallize from complex mixtures. The choice of solvent and the method of HCl addition are paramount.
-
Solutions & Protocol Adjustments:
-
Purify the Free Base First: If the crude amine is impure, consider purification by column chromatography (using a silica gel deactivated with triethylamine) or bulb-to-bulb distillation before attempting salt formation.
-
Optimize Salt Formation:
-
Solvent is Key: Dissolve the purified free base in a minimal amount of a solvent like isopropanol (IPA) or diethyl ether (Et₂O).
-
Controlled HCl Addition: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in Et₂O) dropwise with vigorous stirring. Using anhydrous gaseous HCl is also an excellent method.[1]
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod. If that fails, add a co-solvent in which the salt is less soluble (e.g., heptane) dropwise until turbidity persists. Cool the mixture slowly.
-
-
Recrystallization: The crude hydrochloride salt can be recrystallized from solvent systems like Isopropanol/Methanol or Ethanol/Heptane to yield a high-purity, crystalline solid.
-
Key Experimental Protocols
Protocol 1: LAH Reduction of 3-(thiophen-3-yl)propanenitrile
This protocol assumes strict anhydrous conditions and proper handling of pyrophoric reagents.
-
Setup: Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with Lithium Aluminum Hydride (1.2 eq) suspended in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 3-(thiophen-3-yl)propanenitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching (Fieser Workup): Cool the reaction back down to 0 °C. Cautiously and sequentially add dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF and Ethyl Acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base amine, which can be used directly in the next step.
Protocol 2: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude or purified 3-(thiophen-3-yl)propan-1-amine (1.0 eq) in a minimal amount of cold (0 °C) Isopropanol (IPA).
-
Acidification: While stirring, slowly add a 2M solution of HCl in IPA (1.05 eq) dropwise. A white precipitate should begin to form immediately.
-
Crystallization: Continue stirring at 0 °C for 1 hour after the addition is complete to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white crystalline solid.
References
-
Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use. Available at: [Link]
-
Wu, J. et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
- Google Patents. Chiral synthesis of 1-aryl-3-aminopropan-1-ols.
-
Sayyadi, E. et al. (2019). Alkylation reaction of thiophene with olefins over macroporous sulfonic resin CT175. ResearchGate. Available at: [Link]
-
Kamal, A. et al. (2011). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate. Available at: [Link]
- Google Patents. Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
-
Royal Society of Chemistry. Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Available at: [Link]
-
Kurosawa, W. et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 3-(thiophen-3-yl)propan-1-amine hydrochloride
This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven troubleshooting and practical guidance for the recrystallization of 3-(thiophen-3-yl)propan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing this compound?
Amine hydrochlorides, particularly those with aromatic moieties like thiophene, present a unique set of purification challenges. The primary issues stem from their salt character, which imparts high polarity and often significant solubility in polar solvents like water and short-chain alcohols, while being nearly insoluble in non-polar organic solvents.[1]
Key challenges include:
-
Solvent Selection: Finding a single solvent or a binary solvent system with the ideal solubility curve (high solubility at elevated temperatures, low solubility at room or sub-zero temperatures) can be difficult. Many polar solvents that dissolve the salt when hot may retain too much of it when cooled, leading to poor recovery.[2]
-
"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a crystalline solid. This is common when the melting point of the compound is lower than the boiling point of the chosen solvent or when significant impurities are present, depressing the melting point.[2][3]
-
Hygroscopicity: Hydrochloride salts are prone to absorbing moisture from the atmosphere, which can interfere with the crystallization process and affect the physical properties of the final product.[4]
-
Slow or No Crystallization: Even when a suitable solvent is found, the compound may form a supersaturated solution and fail to crystallize upon cooling.[3][5]
Troubleshooting Guide
Scenario 1: Poor Crystal Yield
Q2: I performed a recrystallization using isopropanol, but my recovery of this compound was very low. What went wrong and how can I fix it?
Low recovery is most frequently caused by one of two issues: using an excessive volume of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[2] While isopropanol is a good starting point for many hydrochloride salts, this specific molecule may still be too soluble.[1]
Troubleshooting Protocol: Optimizing for Yield
-
Reduce Solvent Volume: The most common error is adding too much hot solvent to dissolve the crude material.[2] To remedy this, place the filtrate back on a hot plate and gently evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Introduce an Anti-Solvent: A more controlled method to reduce solubility is to use a binary (two-solvent) system. After dissolving your compound in a minimal amount of hot "good" solvent (like isopropanol or ethanol), slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly cloudy (turbid). The addition of a non-polar solvent can help precipitate the salt.[1] Good anti-solvents for this system could include diethyl ether or methyl tert-butyl ether (MTBE).
-
Optimize the Solvent System: A systematic approach to finding the best solvent system is crucial.
| Solvent System Component | Role | Rationale | Potential Candidates |
| Primary (Good) Solvent | Dissolves the compound when hot. | The polar hydrochloride salt requires a polar solvent for dissolution. | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) |
| Secondary (Anti-Solvent) | Reduces the compound's solubility. | A less polar solvent in which the salt is insoluble will force crystallization. | Diethyl Ether, MTBE, Acetone, Ethyl Acetate |
Workflow for Anti-Solvent Addition:
Caption: Workflow for recrystallization using an anti-solvent.
Scenario 2: The Compound "Oils Out"
Q3: When I cooled my solution of this compound, it separated as a sticky oil instead of crystals. What causes this and what should I do?
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[3] The resulting oil is essentially a liquid phase of the impure compound. This can be caused by a high concentration of impurities depressing the melting point or by cooling the solution too rapidly.[2][5]
Troubleshooting Protocol: Preventing Oiling Out
-
Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[2]
-
Slow Cooling (Critical): Rapid cooling ("shock cooling") is a primary driver of precipitation and oiling rather than crystallization.[5] To ensure slow cooling:
-
Leave the flask on the hotplate after turning the heat off.
-
Alternatively, place the flask inside a beaker of hot water and allow the entire assembly to cool to room temperature.
-
Do not disturb the flask during this initial cooling period.[5]
-
-
Lower the Crystallization Temperature: If the compound's melting point is inherently low, try using a solvent with a lower boiling point. For example, if you used boiling ethanol, try a mixture of ethanol and ethyl acetate at a lower temperature.
-
Scratching/Seeding: If an oil persists, try to induce crystallization within the oil. Dip a glass rod into the oily layer, remove it, and allow the solvent to evaporate, which may leave a small amount of crystalline material. Re-introducing this rod into the solution ("seeding") can provide nucleation sites for crystal growth. Alternatively, gently scratching the inside of the flask at the surface of the solution with the glass rod can also create nucleation sites.[3]
Decision Tree for "Oiling Out":
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects in the Synthesis of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-(thiophen-3-yl)propan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The synthesis, primarily achieved through the reduction of 3-(thiophen-3-yl)propanenitrile, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causal relationships between solvent properties and experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, with a focus on solvent-related causes and solutions.
Question 1: My reaction shows very low or zero yield of the target amine. What is the most likely solvent-related cause?
Answer: The most probable cause for a failed or low-yield reaction is the use of an inappropriate or insufficiently dried solvent. The standard reagent for reducing the nitrile precursor is Lithium Aluminum Hydride (LiAlH₄), a powerful but highly reactive reducing agent.[1]
-
Causality: LiAlH₄ reacts violently and exothermically with protic solvents (e.g., water, methanol, ethanol) and even trace amounts of moisture in aprotic solvents.[2][3] The hydride ion (H⁻), which is the active reducing species, is also a very strong base. It will preferentially perform an acid-base reaction with any available acidic protons (like the O-H bond in water or alcohols), producing hydrogen gas (H₂) and consuming the reagent.[3][4] If the LiAlH₄ is consumed by the solvent, it is no longer available to reduce the nitrile group of your starting material.
-
Troubleshooting Steps:
-
Verify Solvent Type: Absolutely ensure you are using a polar aprotic solvent. Ethereal solvents like anhydrous Tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard for LiAlH₄ reductions.[5]
-
Ensure Anhydrous Conditions: Use a freshly opened bottle of anhydrous solvent or a solvent that has been properly dried (e.g., by distillation over sodium/benzophenone or passage through an activated alumina column).
-
Dry Glassware and Reagents: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use. Ensure the starting nitrile is also free of moisture.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Question 2: The reaction proceeded with excessive, almost uncontrollable, gas evolution and a rapid temperature spike. What went wrong?
Answer: This is a classic sign of LiAlH₄ reacting with a protic substance, most commonly water.[2] This is a significant safety hazard, as the rapid release of flammable hydrogen gas in a closed or poorly vented system can lead to over-pressurization and potential ignition.
-
Causality: The reaction between LiAlH₄ and water is extremely rapid and highly exothermic. The heat generated can cause the solvent to boil, further increasing the reaction rate and pressure. This situation arises from inadequate control over anhydrous conditions.
-
Preventative Measures:
-
Strict Adherence to Anhydrous Technique: Re-evaluate your entire experimental setup for potential sources of moisture. This includes solvent, glassware, starting materials, and the inert atmosphere blanketing the reaction.
-
Controlled Reagent Addition: Always add the LiAlH₄ portion-wise to the solution of the nitrile in the anhydrous solvent at a reduced temperature (e.g., 0 °C). Alternatively, adding a solution of the nitrile dropwise to a suspension of LiAlH₄ in the solvent provides better control over the reaction exotherm.
-
Adequate Cooling: Have an ice bath or other cooling system ready to manage the reaction temperature, especially during reagent addition.
-
Question 3: During the aqueous workup (quenching), I'm getting a gelatinous, unfilterable precipitate that is making product extraction impossible. How can the solvent choice impact this?
Answer: This is a very common issue related to the formation of aluminum salts during the quenching of excess LiAlH₄. The physical properties of these salts are highly dependent on the quenching method and the solvent.
-
Causality: The workup procedure hydrolyzes the aluminum-nitrogen complexes formed during the reaction and neutralizes excess LiAlH₄ to produce aluminum hydroxides.[6] Depending on the procedure, these can form a fine, filterable solid or a thick, gelatinous sludge that traps the product and creates emulsions during extraction.
-
Recommended Solution (Fieser Workup): A widely trusted method to produce granular, easily filterable aluminum salts involves the sequential and careful addition of:
-
'x' mL of Water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of Water (where 'x' is the number of grams of LiAlH₄ used in the reaction).
-
-
Solvent's Role: While the quenching method is primary, the reaction solvent (THF or Et₂O) constitutes the organic phase for extraction. THF's miscibility with water can sometimes complicate the initial phase separation compared to diethyl ether. After filtration of the aluminum salts, the product is extracted from the filtrate with a suitable solvent (like ethyl acetate or dichloromethane). If emulsions persist, adding brine can help break them.
Question 4: After isolating the free amine, I'm struggling to precipitate the hydrochloride salt. It either remains in solution or oils out. What is the solvent's role here?
Answer: The successful precipitation of the hydrochloride salt is entirely dependent on solubility, which is dictated by the solvent system. The goal is to find a solvent in which the free amine is soluble but the hydrochloride salt is not.
-
Causality: Amines are basic and react with acids like HCl to form ammonium salts.[1] These salts are ionic and generally have much lower solubility in nonpolar or moderately polar organic solvents compared to their free-base forms. If the solvent is too polar, it may solvate the salt and keep it in solution. If the product contains impurities, these can also inhibit crystallization, leading to an oil.
-
Troubleshooting Steps:
-
Choose the Right Solvent: A common and effective method is to dissolve the purified free amine in a solvent like isopropanol (IPA), diethyl ether, or ethyl acetate. Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in IPA, HCl in dioxane, or gaseous HCl).[7] The salt should precipitate out.
-
Purity is Key: Ensure the free amine is pure before attempting salt formation. Oily impurities can significantly hinder crystallization. Consider purifying the crude amine via column chromatography or distillation if necessary.
-
Control Temperature: Cooling the solution after adding HCl can often promote precipitation and increase the yield of the isolated salt.
-
Trituration: If an oil forms, try adding a nonpolar solvent like hexane or pentane and scratching the side of the flask with a glass rod to induce crystallization. This process is called trituration.
-
Frequently Asked Questions (FAQs)
Q1: Why is an aprotic solvent like THF or diethyl ether mandatory for the LiAlH₄ reduction of a nitrile?
A1: It comes down to the chemical nature of the hydride reagent. LiAlH₄ is a source of the nucleophilic hydride ion (H⁻). This ion is not only a good nucleophile for attacking the nitrile carbon but also an exceptionally strong base.[2] Protic solvents are defined by their ability to donate protons (H⁺), such as the hydrogen in an O-H or N-H bond.[4] When LiAlH₄ is mixed with a protic solvent, a vigorous acid-base reaction occurs, destroying the reagent and generating flammable hydrogen gas. Aprotic solvents lack these acidic protons and can therefore act as a safe medium for the reduction.[3]
Q2: How do I choose between Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) for my reaction?
A2: Both are excellent choices, but they have different physical properties that can be leveraged.
-
Diethyl Ether (Et₂O): Has a low boiling point (35 °C). This is advantageous for reactions that need to be maintained at or below room temperature, and it is easily removed under reduced pressure. However, its high volatility increases flammability risks.
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C). This allows the reaction to be heated to reflux, which can be necessary to drive the reduction of less reactive or sterically hindered nitriles to completion.[5] THF is also generally a better solvent for the intermediate aluminum complexes, which can sometimes improve reaction homogeneity.
Q3: Can I use other common aprotic solvents like DMF, DMSO, or Dichloromethane (DCM)?
A3: No, these solvents are incompatible with LiAlH₄. While they are aprotic, they contain functional groups that are reduced by LiAlH₄.
-
DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) will be reduced by LiAlH₄.
-
DCM (Dichloromethane) can react explosively with strong reducing agents like LiAlH₄, especially in the presence of heat. It is critical to stick to ethereal solvents for this transformation.
Data Summary & Protocols
Solvent Property Comparison Table
| Solvent | Boiling Point | Key Advantages | Key Disadvantages |
| Tetrahydrofuran (THF) | 66 °C | Allows for higher reaction temperatures (reflux); good solvating power.[5] | Higher boiling point makes it slightly harder to remove; can form peroxides. |
| Diethyl Ether (Et₂O) | 35 °C | Ideal for room temperature reactions; very easy to remove post-reaction. | Extremely flammable with high volatility; lower boiling point limits reaction temperature. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Step 1: Reduction of 3-(Thiophen-3-yl)propanenitrile
-
Set up a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).[5]
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve 3-(thiophen-3-yl)propanenitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
Step 2: Workup and Isolation of the Free Amine
-
Cool the reaction mixture back down to 0 °C.
-
Quench the reaction by the slow, dropwise, and sequential addition of:
-
Water (1 mL per 1 g of LiAlH₄ used)
-
15% (w/v) aqueous NaOH (1 mL per 1 g of LiAlH₄ used)
-
Water (3 mL per 1 g of LiAlH₄ used)
-
Caution: Vigorous gas evolution will occur during the initial water addition.
-
-
Allow the resulting slurry to stir at room temperature for 30 minutes. It should become a white, granular precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and the washes. If two phases are present, separate them. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(thiophen-3-yl)propan-1-amine, typically as an oil.
Step 3: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of isopropanol or diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether or a saturated solution of HCl in isopropanol dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form. Continue adding the HCl solution until no further precipitation is observed (check the pH of the solution with moist pH paper to ensure it is acidic).
-
Stir the resulting suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry it under vacuum to obtain this compound.
Visualizations
General Synthesis Workflow
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes for Duloxetine Intermediates
Introduction
Duloxetine, marketed as Cymbalta®, is a blockbuster antidepressant that functions as a balanced and potent serotonin-norepinephrine reuptake inhibitor (SNRI)[1][2][3]. Its therapeutic efficacy is critically dependent on the stereochemistry of its single chiral center; the (S)-enantiomer is significantly more active than its (R)-counterpart[1]. Consequently, the efficient and enantioselective synthesis of its key chiral intermediates is a topic of paramount importance for researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparative analysis of the prevalent and innovative synthetic strategies to access these crucial building blocks, focusing on the causality behind experimental choices and supported by experimental data. The primary intermediates discussed are 3-(Dimethylamino)-1-(2-thienyl)-1-propanone (1) , its chiral alcohol derivative (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol (2) , and the subsequent demethylated product (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol (3) .
Part 1: The Foundation - Synthesis of the Mannich Base
The most common entry point for many duloxetine syntheses begins with the Mannich reaction, a robust carbon-carbon bond-forming reaction that constructs the aminoketone backbone.
Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone (1)
This intermediate is almost universally prepared via the Mannich reaction of 1-(thiophen-2-yl)ethanone (also known as 2-acetylthiophene), dimethylamine hydrochloride, and paraformaldehyde[4]. The reaction proceeds by forming the Eschenmoser salt in situ, which then acts as the electrophile for the enol form of the ketone. This method is favored for its high yields and the ready availability of starting materials.
Typical Experimental Protocol:
-
A mixture of 1-(thiophen-2-yl)ethanone, dimethylamine hydrochloride, and paraformaldehyde is suspended in a suitable solvent, typically ethanol or isopropanol.
-
A catalytic amount of hydrochloric acid is often added to facilitate the reaction.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Upon cooling, the product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, crystallizes and can be isolated by filtration.
-
The free base can be obtained by treatment with an aqueous base.
This foundational step is a high-yielding and scalable process, making it an ideal starting point for industrial production[4].
Part 2: The Crucial Stereocenter - Pathways to (S)-AT-OL (2)
The synthesis of the enantiomerically pure alcohol, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (often abbreviated as (S)-AT-OL or (S)-DHTP), is the most critical and varied stage in the synthesis of duloxetine intermediates[5]. The choice of method here directly impacts the overall efficiency, cost, and enantiomeric purity of the final active pharmaceutical ingredient (API). We will compare three major strategies: classical resolution, asymmetric reduction, and chemo-enzymatic resolution.
The Classical Approach: Racemic Reduction & Diastereomeric Resolution
This traditional pathway involves a non-stereoselective reduction of the ketone (1) followed by the separation of the resulting racemic alcohol using a chiral resolving agent.
Step A: Reduction of Ketone (1) The reduction is typically achieved using a simple and inexpensive reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol, yielding the racemic alcohol (±)-2 [4].
Step B: Chiral Resolution The racemic alcohol is then resolved by forming diastereomeric salts with a chiral acid. (S)-(+)-mandelic acid is a commonly used resolving agent for this purpose[6][7]. The (S)-alcohol-(S)-mandelic acid salt has different solubility properties than the (R)-alcohol-(S)-mandelic acid salt, allowing for its selective crystallization and isolation.
Workflow: Classical Resolution
Caption: Workflow for Classical Resolution of (S)-AT-OL.
Critique: While reliable, this method's primary drawback is its theoretical maximum yield of 50% for the desired enantiomer. To improve atom economy, industrial processes often incorporate a racemization and recycling loop for the unwanted (R)-enantiomer from the mother liquor[6][7].
Asymmetric Synthesis: Direct Enantioselective Reduction
Modern synthetic chemistry favors asymmetric methods that create the desired stereocenter directly, avoiding resolution steps and improving theoretical yields up to 100%. This can be achieved through both chemical and biological catalysis.
Asymmetric transfer hydrogenation (ATH) of the prochiral ketone (1) using transition metal catalysts with chiral ligands is a powerful approach. Ruthenium and Rhodium complexes are often employed. For instance, a highly efficient synthesis uses a Ru-complex with a chiral diamine and phosphine ligands (e.g., (R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN)) under hydrogen pressure.
Experimental Protocol (Asymmetric Hydrogenation):
-
To a glass autoclave under an argon atmosphere, add the catalyst (e.g., (R,R)-Cl2((R)-hexylBINAP)((R)-DAIPEN)), a solvent (e.g., 2-propanol), and a base (e.g., potassium tert-butoxide)[8].
-
Add the substrate, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (1)[8].
-
Degas the system and replace it with argon, then introduce hydrogen gas to a set pressure[8].
-
Stir the reaction at a controlled temperature (e.g., 28°C) for several hours[8].
-
Upon completion, vent the system, concentrate the solution, and isolate the product, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine (2)[8].
The use of whole-cell microorganisms or isolated enzymes (ketoreductases) offers a green and highly selective alternative. Various strains of yeast, such as Rhodotorula glutinis and Saccharomyces cerevisiae, have been shown to reduce β-amino ketones with high enantioselectivity[3][9]. These biocatalytic reductions are attractive due to their mild reaction conditions (room temperature, aqueous media), high enantiomeric excess (ee), and avoidance of heavy metal contaminants[3].
Experimental Protocol (Bioreduction):
-
Cultivate the selected microorganism (e.g., Rhodotorula glutinis) in a suitable growth medium.
-
Harvest and prepare the whole cells for the biotransformation.
-
In a buffered aqueous solution, add the substrate, N-methyl-3-oxo-3-(thiophen-2-yl) propanamide (a close analog of 1), and a carbon source (e.g., glucose) for cofactor regeneration.
-
Incubate the reaction mixture under controlled temperature and agitation for 24-48 hours[9].
-
Monitor the reaction for conversion and enantiomeric excess.
-
Extract the product from the aqueous phase using an organic solvent for isolation.
Workflow: Asymmetric Synthesis
Caption: Asymmetric routes to (S)-AT-OL.
Chemo-enzymatic Kinetic Resolution
This strategy involves the enzymatic resolution of the racemic alcohol (±)-2 . Lipases, such as Pseudomonas cepacia lipase (PS-D), are commonly used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted[5][10].
Mechanism: The enzyme's active site is chiral and preferentially binds to one enantiomer, catalyzing its esterification with an acyl donor (like vinyl acetate). The resulting ester and the unreacted alcohol can then be easily separated.
Critique: Similar to classical resolution, this method has a maximum theoretical yield of 50% for the desired alcohol. While highly selective, it is less atom-economical than direct asymmetric synthesis unless the acylated (R)-enantiomer can be hydrolyzed and racemized for recycling.
Comparative Data for (S)-AT-OL Synthesis
| Method | Catalyst / Reagent | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Reference |
| Classical Resolution | NaBH₄ then (S)-Mandelic Acid | < 50% (per cycle) | > 93% | Simple reagents, reliable | Poor atom economy, requires recycling | [6] |
| Asymmetric Hydrogenation | (R,R)-RuCl₂ (xylBINAP)(DAIPEN) | 80% | 99% | High yield, high ee, atom-economical | Expensive catalyst, requires H₂ pressure | [8] |
| Bioreduction | Rhodotorula glutinis cells | > 95% (conversion) | > 99.5% | Green, high ee, mild conditions | Lower substrate loading, requires cell culture | [3][9] |
| Kinetic Resolution | Pseudomonas sp. Lipase | ~45% (for S-alcohol) | > 98% | High selectivity, mild conditions | Max 50% yield, requires separation of ester | [5][11] |
Part 3: The Penultimate Intermediate - (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol (3)
For the final step in the synthesis of duloxetine (coupling with 1-fluoronaphthalene), the tertiary amine of (S)-AT-OL (2) must be converted to a secondary amine. This is achieved through N-demethylation.
Synthetic Approach: N-Demethylation A common method involves reacting the tertiary amine (2) with a chloroformate, such as phenyl chloroformate or ethyl chloroformate, to form a carbamate intermediate. Subsequent hydrolysis of this carbamate under basic conditions yields the desired secondary amine, (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol (3)[2][6].
Workflow: N-Demethylation
Caption: N-Demethylation of (S)-AT-OL to the final intermediate.
This two-step sequence is generally efficient, with reported overall yields of around 65-75% from the diastereomeric salt of 2 [6].
Conclusion and Expert Recommendations
The synthesis of duloxetine intermediates offers a classic case study in the evolution of pharmaceutical process chemistry.
-
For Industrial Scale: The most economically viable and sustainable routes are direct asymmetric syntheses .
-
Asymmetric hydrogenation offers high throughput and excellent enantioselectivity, though it requires significant investment in catalysts and high-pressure equipment[8].
-
Biocatalysis is an increasingly attractive "green" alternative, providing exceptional enantiopurity under mild conditions[3]. Its primary challenge lies in achieving high substrate concentrations to maximize reactor productivity, although recent studies show significant progress with substrate loadings up to 30 g/L[3][9].
-
-
For Laboratory and Small-Scale Synthesis: The classical resolution method remains a practical and accessible option[6]. While less atom-economical, it avoids the need for specialized catalysts or fermentation equipment.
Ultimately, the choice of synthetic route depends on a balance of factors including scale, cost of goods, available equipment, and green chemistry considerations. The trend, however, is unequivocally moving away from classical resolutions toward more elegant and efficient asymmetric catalytic methods.
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A Comparative Analysis of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride Purity from Various Suppliers
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. This guide presents a comprehensive purity analysis of 3-(thiophen-3-yl)propan-1-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), sourced from three different suppliers. The objective of this study is to provide an evidence-based comparison to aid researchers in making informed decisions for their procurement needs.
The identity and purity of research compounds are critical for the accuracy and reproducibility of biological and chemical experiments.[1] For instance, the Journal of Medicinal Chemistry mandates a purity of >95% for all tested compounds to ensure that the observed biological effects are not skewed by highly active impurities.[1] To this end, a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA), was employed to rigorously assess the purity of this compound from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C.
Analytical Methodologies
A robust analytical workflow is essential for the accurate determination of compound purity. The following section details the experimental protocols utilized in this comparative study.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds like amine hydrochlorides.[2] It separates components in a mixture based on their differential interactions with a stationary and mobile phase.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable for the separation of small molecule amines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. For amine analysis, adjusting the pH of the mobile phase can be crucial for achieving good peak shape and resolution.[3]
-
Detection: UV detection at a wavelength where the thiophene chromophore exhibits strong absorbance (e.g., 230-240 nm).
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a known concentration.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity analysis.[4][5] It is particularly advantageous as it can identify and quantify impurities without the need for reference standards for each impurity.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic anhydride) were dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A standard proton (¹H) NMR spectrum was acquired with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Analysis: The purity of the analyte was calculated by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the internal standard.
3. Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[6][7] This technique is a fundamental method for assessing the purity of a compound by comparing the experimentally determined elemental composition with the theoretically calculated values.[6]
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Samples were dried to a constant weight to remove any residual solvent or moisture before analysis.
-
Analysis: A small, accurately weighed amount of the sample was combusted, and the resulting gases were quantitatively analyzed to determine the percentage of C, H, and N.
Analytical Workflow Diagram
Caption: Workflow for the purity analysis of this compound.
Results and Discussion
The purity of this compound from the three suppliers was determined using the aforementioned analytical techniques. The results are summarized in the table below.
| Supplier | HPLC Purity (%) | qNMR Purity (%) | Elemental Analysis (%C, %H, %N) - Found (Theoretical) |
| Supplier A | 99.8 | 99.7 | C: 47.82 (47.86), H: 6.30 (6.31), N: 7.98 (7.97) |
| Supplier B | 98.5 | 98.6 | C: 47.65 (47.86), H: 6.25 (6.31), N: 7.89 (7.97) |
| Supplier C | 99.2 | 99.1 | C: 47.80 (47.86), H: 6.28 (6.31), N: 7.95 (7.97) |
Supplier A consistently demonstrated the highest purity across all three analytical methods. The HPLC chromatogram showed a single major peak with minimal impurities. The qNMR spectrum was clean, with sharp signals corresponding to the desired product and the internal standard, and the calculated purity was in excellent agreement with the HPLC result. Furthermore, the elemental analysis data was in very close agreement with the theoretical values for the hydrochloride salt.
Supplier B showed a lower purity of approximately 98.5%. The HPLC analysis revealed the presence of two minor impurity peaks. While the ¹H NMR confirmed the structure of the main component, the integration of impurity signals was consistent with the lower purity determined by HPLC. The elemental analysis results also deviated slightly more from the theoretical values compared to Supplier A, suggesting the presence of impurities.
Supplier C provided material with a purity of around 99.2%. The analytical data was consistently better than that of Supplier B but fell slightly short of the high purity observed for Supplier A. The HPLC chromatogram showed one minor impurity, and the qNMR and elemental analysis results supported this purity level.
Conclusion
This comparative analysis highlights the variability in purity of this compound available from different commercial sources. Based on the comprehensive data obtained from HPLC, qNMR, and elemental analysis, Supplier A provides the highest purity material.
For applications where high purity is critical, such as in the synthesis of pharmaceutical compounds for clinical trials or as analytical reference standards, the material from Supplier A would be the most suitable choice. While the products from Suppliers B and C may be acceptable for less sensitive applications, researchers should be aware of the potential impact of the observed impurities on their experimental outcomes.
It is imperative for researchers to either request detailed certificates of analysis from their suppliers or to independently verify the purity of critical reagents to ensure the integrity and reproducibility of their scientific work.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]
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YouTube. (2018). NMR Spectroscopy || Organic Chemistry. [Link]
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SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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Royal Society of Chemistry. (2019). Elemental analysis: an important purity control but prone to manipulations. [Link]
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Pharmaffiliates. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride. [Link]
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Pharmaffiliates. 3-(Methylamino)-1-(thiophen-3-yl)propan-1-ol. [Link]
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ResearchGate. (2019). Elemental analysis: an important purity control but prone to manipulations. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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NCATS. (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. [Link]
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University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
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American Chemical Society Publications. (2021). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. [Link]
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A Comparative Analysis of Precursors for Duloxetine Synthesis: The Strategic Importance of the Thiophen-2-yl Moiety
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Dr. Evelyn Reed, Senior Application Scientist Subject: A Comparative Guide to Duloxetine Precursors: 3-(Thiophen-3-yl)propan-1-amine Hydrochloride vs. Established Synthetic Intermediates
Introduction
Duloxetine, marketed under trade names like Cymbalta®, is a cornerstone therapeutic agent for major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Its efficacy as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) is critically dependent on its specific chemical architecture, namely the (S)-enantiomer of N-methyl-3-(1-naphthalenyloxy)-3-(thiophen-2-yl )propan-1-amine. The synthesis of this precise molecule on an industrial scale necessitates a deep understanding of its precursors, their reactivity, and the stereochemical control required to achieve high enantiomeric purity.
This guide provides an in-depth comparison of the established precursors for duloxetine with a particular focus on clarifying the role and synthetic viability of this compound. As we will demonstrate, this latter compound is a precursor not to duloxetine itself, but to a key structural isomer. This distinction is fundamental to understanding the process development and impurity profiling in duloxetine manufacturing.
The Central Role of the Thiophene Ring: 2-yl vs. 3-yl Isomers
The core structure of duloxetine features a thiophene ring linked at the 2-position to the chiral center of the propanamine chain. The compound mentioned in the topic, 3-(thiophen-3-yl)propan-1-amine, would lead to what is known in pharmacopeial standards as the "3-Thiophene Isomer" or "Duloxetine EP Impurity F".[2] This is a critical distinction, as the biological activity and regulatory approval of duloxetine are specific to the 2-thienyl isomer. Therefore, a comparison of precursors must be framed as a comparison between the industrial synthesis of the active pharmaceutical ingredient (API) and the synthesis of a significant, yet undesired, isomer.
The prevalence of the 2-thienyl synthetic route is a result of both its efficacy in producing the desired enantiomer and the established availability of the primary starting material, 2-acetylthiophene.
The Established Industrial Synthesis of Duloxetine: A Multi-step Approach
The most common and industrially validated synthesis of duloxetine begins with 2-acetylthiophene and proceeds through several key stages.[3] This pathway is designed to build the molecule efficiently while controlling the critical stereocenter.
Key Precursors in the Established Duloxetine Synthesis:
-
2-Acetylthiophene: The primary and readily available starting material.[4]
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride: A key intermediate formed via the Mannich reaction.
-
(±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: The racemic amino alcohol produced by reduction of the ketone.
-
(S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine: The crucial chiral intermediate obtained after resolution.[5]
-
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine: Formed by the etherification of the chiral alcohol.
The general synthetic workflow is visualized below:
Caption: Established synthetic workflow for Duloxetine production.
Alternative Approaches to the Chiral Center
While classical resolution is a robust and widely used method, alternative strategies for establishing the stereochemistry of the amino alcohol intermediate have been explored to improve efficiency and yield.
-
Chemo-enzymatic Resolution: This "green chemistry" approach utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for easy separation. This method can offer high enantioselectivity under mild conditions.[6]
-
Asymmetric Synthesis: This strategy involves the enantioselective reduction of the prochiral ketone, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, using a chiral catalyst. This can directly yield the desired (S)-enantiomer with a high enantiomeric excess, potentially reducing the number of synthetic steps.[7]
Synthesis of the 3-Thiophene Isomer of Duloxetine
The synthesis of the 3-thiophene isomer, for which this compound would be a precursor, follows a parallel synthetic logic to that of duloxetine, but starting with a 3-substituted thiophene raw material, such as 3-acetylthiophene.
Caption: Hypothetical workflow for the synthesis of the 3-thiophene isomer of Duloxetine.
The synthesis of this isomer is primarily of interest for analytical and impurity profiling purposes. The starting material, 3-acetylthiophene, is generally less common and more expensive than its 2-acetyl counterpart, which is a significant factor in its lack of use for the production of an active pharmaceutical ingredient.
Comparative Performance and Experimental Data
The choice of precursor in pharmaceutical manufacturing is dictated by yield, purity, cost, and scalability. The established route to duloxetine from 2-acetylthiophene is well-optimized.
| Step | Precursor/Intermediate | Reagents | Typical Yield | Purity/ee | Reference |
| Mannich Reaction | 2-Acetylthiophene | Dimethylamine HCl, Paraformaldehyde | 80-89.5% | N/A | [8][9] |
| Reduction | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | Sodium Borohydride | ~88.6% | Racemic | [9] |
| Resolution | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | ~79% (for two steps from ketone) | 93% ee | [10] |
| Etherification | (S)-Amino Alcohol | 1-Fluoronaphthalene, NaH | ~90.5% | >99% ee | [9] |
| Demethylation | (S)-N,N-Dimethyl Intermediate | Phenyl Chloroformate | ~92.8% | >99% ee | [9] |
| Overall (approx.) | 2-Acetylthiophene | - | ~45-55% | >99% ee | Calculated |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Detailed experimental data for the synthesis of the 3-thiophene isomer is less prevalent in the literature, as it is not the target API. However, it is understood that the presence of 3-acetylthiophene as an impurity in the initial 2-acetylthiophene starting material can lead to the formation of the 3-thiophene duloxetine isomer ("DU-I" impurity), which must be carefully controlled to meet regulatory standards.[11]
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (Mannich Reaction)
This protocol is a foundational step in the synthesis of duloxetine.
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Isopropyl alcohol (or other suitable solvent)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and isopropyl alcohol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the hydrochloride salt.
-
Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum.
Causality: The Mannich reaction is an aminoalkylation that forms a crucial C-C bond, extending the side chain of the acetylthiophene to create the three-carbon propanone backbone of duloxetine. Using the hydrochloride salt of the amine is common and can improve handling and stability.
Protocol 2: Chiral Resolution of (±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol
This step is critical for isolating the desired (S)-enantiomer.
Materials:
-
(±)-3-(Dimethylamino)-1-(2-thienyl)propan-1-ol
-
(S)-(+)-Mandelic acid
-
Ethyl acetate (or other suitable solvent)
Procedure:
-
Dissolve the racemic amino alcohol in ethyl acetate.
-
Add a solution of (S)-(+)-mandelic acid in ethyl acetate to the mixture.
-
Heat the mixture to achieve a clear solution, then slowly cool to room temperature to allow for the selective crystallization of the diastereomeric salt of (S)-amino alcohol and (S)-mandelic acid.
-
Stir for an extended period (e.g., 10 hours) to ensure complete crystallization.[11]
-
Filter the diastereomeric salt and wash with cold ethyl acetate.
-
To liberate the free amine, treat the salt with a base (e.g., aqueous sodium hydroxide) and extract the (S)-amino alcohol with an organic solvent.
Causality: The chiral resolving agent, (S)-mandelic acid, forms two diastereomeric salts with the racemic mixture. These diastereomers have different physical properties, most importantly, different solubilities, which allows for the selective crystallization of one diastereomer, thereby separating the enantiomers.
Conclusion
The synthesis of duloxetine is a well-established process that relies on precursors derived from 2-acetylthiophene to construct the required (S)-N-methyl-3-(1-naphthalenyloxy)-3-(thiophen-2-yl )propan-1-amine structure. The compound This compound is a precursor to the 3-thiophene isomer of duloxetine, which is considered an impurity in the final drug product.
While a theoretical synthetic pathway to this isomer exists, the industrial focus remains firmly on the 2-thienyl route due to:
-
Biological Activity: The therapeutic efficacy of duloxetine is specific to the 2-thienyl isomer.
-
Regulatory Approval: All clinical data and regulatory filings are based on the 2-thienyl structure.
-
Cost and Availability: The starting material for the approved synthesis, 2-acetylthiophene, is more readily available and cost-effective than its 3-substituted counterpart.
For researchers and drug development professionals, understanding the synthesis of the 3-thiophene isomer is crucial for the development of analytical methods to detect and quantify it as an impurity. However, for the synthesis of the active pharmaceutical ingredient, precursors leading to the 2-thienyl moiety are the only viable option.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Thiophene Compounds
Introduction: The Analytical Imperative for Thiophene Compounds
Thiophene and its derivatives represent a cornerstone class of heterocyclic compounds, indispensable in modern drug development and materials science. From anti-inflammatory drugs to organic light-emitting diodes (OLEDs), the unique electronic and structural properties of the thiophene ring are pivotal.[1] This ubiquity, however, places a significant burden on analytical scientists. Ensuring the purity, identity, and concentration of these compounds is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and performance of the final product.
The analytical challenge stems from the subtle structural diversity of thiophene derivatives and their potential impurities, which can have nearly identical physicochemical properties.[2] A single analytical technique, however robust, can present an incomplete picture, susceptible to co-elution, matrix effects, or insensitivity to certain analytes. This guide provides an in-depth comparison of the primary analytical techniques for thiophene analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and present a framework for cross-validation, ensuring a self-validating, trustworthy, and comprehensive analytical strategy.
Core Methodologies: A Comparative Analysis
The selection of an analytical technique is dictated by the analyte's properties—volatility, thermal stability, polarity—and the analytical objective, whether it's routine purity assessment, trace impurity identification, or definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is the preeminent technique for the purity determination of non-volatile and thermally labile thiophene compounds.[3] Its strength lies in the separation of components in a liquid sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) reverse-phase column is the standard choice. The nonpolar C18 chains provide effective hydrophobic interactions with the moderately polar thiophene ring, allowing for excellent separation from more polar or nonpolar impurities.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a polar aprotic solvent that effectively solubilizes thiophene derivatives while having a low UV cutoff, which is critical for detection. A gradient elution, where the proportion of organic solvent is increased over time, is necessary to elute a wide range of impurities with varying polarities in a reasonable timeframe.[5]
-
Detector: A UV-Vis detector is highly effective because the thiophene ring is an intrinsic chromophore, exhibiting strong absorbance typically in the 230-260 nm range.[6][7] This allows for sensitive detection and quantification without the need for derivatization.
This protocol is designed for the routine purity assessment and quantification of impurities in 3-Thiophenemethanol.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC Grade Water
-
Solvent B: HPLC Grade Acetonitrile
-
-
Gradient Elution:
-
0–10 min: 30% to 70% B
-
10–15 min: 70% to 30% B
-
15–20 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.[3]
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of 3-Thiophenemethanol in 1 mL of acetonitrile.
Caption: Workflow for HPLC-UV analysis of thiophene compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Analytes
For volatile and thermally stable thiophene compounds, GC-MS offers unparalleled sensitivity and selectivity.[4] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[8]
Causality in Method Design:
-
Stationary Phase: A mid-polarity column, such as one with a polyethylene glycol (PEG) phase (e.g., WAX), is often used. This polarity provides good separation for thiophene and its derivatives from common nonpolar (e.g., benzene) and more polar contaminants.[9]
-
Temperature Programming: A temperature gradient is essential for analyzing samples that may contain compounds with a wide range of boiling points. Starting at a low temperature allows for the separation of highly volatile components, while ramping up ensures that higher-boiling compounds elute efficiently.[8]
-
Detection: Mass spectrometry is the gold standard. The characteristic isotope pattern of sulfur (a natural abundance of ~4.2% for the ³⁴S isotope) results in a distinct M+2 peak in the mass spectrum, providing a clear signature for sulfur-containing compounds like thiophenes.[8][10]
This protocol is adapted for the trace analysis of thiophene in a benzene matrix, a common industrial quality control application.[11]
-
Instrumentation: GC system coupled to a Mass Spectrometer (or a sulfur-selective detector like an SCD).
-
Column: SH-WAX (30 m × 0.32 mm I.D., df = 1 µm).[11]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 100°C.
-
Hold: 1 min.
-
-
Injection: 1 µL, Split mode (Split ratio 1:5).
-
Injector Temperature: 125°C.[11]
-
MS Parameters:
-
Interface Temperature: 200°C.
-
Ion Source Temperature: 200°C.
-
Scan Range: 35–200 m/z.
-
Caption: Workflow for GC-MS analysis of volatile thiophene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive identification and structural elucidation of organic compounds, including novel thiophene derivatives and their isomers.[12] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the deduction of molecular structure and connectivity.[13]
Causality in Method Design:
-
¹H NMR: This is the first experiment performed. The chemical shifts and coupling constants of protons on the thiophene ring are highly characteristic. For example, protons at the C2 and C5 positions (alpha to the sulfur) are typically deshielded and appear at a higher chemical shift than protons at C3 and C4 (beta).[14]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning signals and determining the connectivity of atoms in complex molecules. For instance, a COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, helping to piece together fragments of the molecule.
While NMR is powerful for identification, its inherent sensitivity is lower than chromatographic methods, making it less suitable for trace analysis.[15] However, for characterizing the main component or major impurities, it is the most authoritative technique.
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 1-2 second relaxation delay.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
This experiment requires more time due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (if required for complex structures):
-
COSY: To establish H-H correlations.
-
HSQC: To correlate protons directly to the carbons they are attached to.
-
HMBC: To establish long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR) to determine proton ratios.
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
Quantitative Data and Cross-Validation
A self-validating system relies on the principle of orthogonality—using techniques with different separation and detection principles to confirm a result. A purity value of 99.5% by HPLC is significantly more trustworthy if it is corroborated by GC-MS and supported by a clean NMR spectrum. This approach is central to the validation guidelines from regulatory bodies like the ICH and FDA.[16][17][18]
Comparative Performance of Analytical Techniques
The table below summarizes typical performance characteristics for the analysis of a model compound, 2-(4-fluorophenyl)thiophene. This data illustrates the complementary nature of these techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[15] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[15] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[15] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (Primary Method) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Primary Strengths | Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[19] | High sensitivity and selectivity, provides structural information of impurities.[4] | Primary analytical method (no need for a specific reference standard), highly accurate and precise, provides structural information. |
| Primary Limitations | Potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds.[19] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[15] |
Data synthesized from BenchChem's comparative guide on 2-(4-fluorophenyl)thiophene.[15]
The Cross-Validation Workflow
The most robust analytical characterization of a thiophene compound involves a multi-technique approach. An unknown sample or a newly synthesized batch should be subjected to a workflow that leverages the strengths of each method.
Caption: A cross-validation workflow for thiophene compounds.
Conclusion and Recommendations
There is no single "best" method for the analysis of all thiophene compounds. Instead, a purpose-driven, cross-validated approach provides the highest degree of scientific certainty.
-
For routine quality control and purity profiling , HPLC is the most suitable and robust technique due to its applicability to a wide range of non-volatile thiophene derivatives.[3]
-
When volatile impurities are a concern or for analyzing thermally stable, low molecular weight thiophenes , GC-MS is the superior choice, offering higher sensitivity and definitive identification.[19]
-
For the unequivocal structural confirmation of a new chemical entity, reference standard characterization, or investigating unknown impurities , NMR spectroscopy is indispensable.[3]
By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and self-validating analytical package. This ensures not only that the material meets specifications but also that there is a deep, scientifically-grounded understanding of the compound's purity, identity, and quality.
References
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SIELC Technologies. (2018). Thiophene. [Link]
-
Tsogas, K., et al. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Margl, L., et al. (2003). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
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AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link]
-
OI Analytical. Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Ingenieria Analitica Sl. [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
AC Analytical Controls. Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. [Link]
-
Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]
-
Margl, L., et al. (2003). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... [Link]
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ACS Publications. Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. [Link]
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JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]
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gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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ResearchGate. (PDF) Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes to 3-(thiophen-3-yl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry. By presenting objective experimental data and analyzing the causal factors behind methodological choices, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of the 3-Substituted Thiophene Moiety
The thiophene ring is a privileged scaffold in drug discovery, prized for its unique electronic and steric properties. While 2-substituted thiophenes are more commonly explored, the 3-substituted isomer offers a distinct vector for molecular elaboration, potentially leading to novel intellectual property and improved pharmacological profiles. The 3-(aminopropyl) side chain provides a versatile handle for further functionalization, making 3-(thiophen-3-yl)propan-1-amine a key intermediate for accessing a diverse chemical space.
This guide will dissect and compare three primary synthetic strategies for the preparation of this compound, evaluating each for overall yield, operational simplicity, and scalability.
Synthetic Route 1: Reduction of 3-(Thiophen-3-yl)propanenitrile
This two-step approach is a classic and reliable method for the synthesis of primary amines. It involves the formation of a nitrile intermediate, followed by its reduction.
Step 1: Synthesis of 3-(Thiophen-3-yl)propanenitrile
A common method for the synthesis of the nitrile intermediate is via nucleophilic substitution of a haloalkane with a cyanide salt. Starting from 3-(bromomethyl)thiophene, the reaction with sodium cyanide provides 3-(thiophen-3-yl)acetonitrile. Subsequent alkylation of the acetonitrile derivative would furnish the desired 3-(thiophen-3-yl)propanenitrile. However, a more direct approach, analogous to the synthesis of related structures, involves the reaction of a 3-thienyl Grignard reagent with a suitable three-carbon electrophile bearing a nitrile or a masked nitrile functionality.
Step 2: Reduction of the Nitrile
The reduction of the nitrile group to a primary amine is a well-established transformation. Two common and effective methods are catalytic hydrogenation and reduction with metal hydrides.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is often preferred for its scalability and milder reaction conditions.
dot
Figure 1: Catalytic Hydrogenation Workflow.
Experimental Protocol (Catalytic Hydrogenation):
-
To a solution of 3-(thiophen-3-yl)propanenitrile (1 equivalent) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel or Palladium on Carbon (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the crude amine in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the respective solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
For smaller-scale syntheses, lithium aluminum hydride is a powerful and efficient reducing agent for nitriles.[1][2][3][4]
dot
Figure 2: LiAlH₄ Reduction Workflow.
Experimental Protocol (LiAlH₄ Reduction):
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(thiophen-3-yl)propanenitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Formation of the hydrochloride salt is performed as described in the catalytic hydrogenation protocol.
Synthetic Route 2: Reductive Amination of 3-(Thiophen-3-yl)propanal
This route offers a convergent approach, forming the C-N bond in the final step.
dot
Figure 3: Reductive Amination Workflow.
Experimental Protocol (Reductive Amination):
-
Dissolve 3-(thiophen-3-yl)propanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7N) or ammonium chloride (1.5 equivalents).
-
To this mixture, add sodium cyanoborohydride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Basify the aqueous residue with NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate.
-
Form the hydrochloride salt as previously described.
Synthetic Route 3: Curtius or Hofmann Rearrangement of a 3-(Thiophen-3-yl)propanoic Acid Derivative
This classical approach involves the conversion of a carboxylic acid to an amine with the loss of one carbon atom.
dot
Figure 4: Curtius Rearrangement Workflow.
Experimental Protocol (Curtius Rearrangement):
-
Convert 3-(thiophen-3-yl)propanoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.
-
Carefully heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate under acidic or basic conditions to yield the primary amine.
-
Isolate and form the hydrochloride salt as described above.
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Rearrangement | Alternative: 3-(Furan-3-yl)propan-1-ol Synthesis [5] |
| Overall Yield | Generally high (70-90%) | Moderate to high (60-85%) | Moderate (50-70%) | Reported yield for the analogous furan amino alcohol is 65-75%[5] |
| Reagents | LiAlH₄ (hazardous), H₂/Catalyst | NaBH₃CN (toxic), H₂/Catalyst | NaN₃ (explosive), hazardous intermediates | NaH, LiAlH₄ or Raney Nickel[5] |
| Scalability | Catalytic hydrogenation is highly scalable. LiAlH₄ is less so. | Scalable, especially with catalytic hydrogenation. | Challenging due to hazardous reagents and intermediates. | The described protocol is for laboratory scale. |
| Operational Simplicity | Relatively straightforward. | One-pot potential, but requires careful control. | Multi-step and requires handling of hazardous materials. | Two distinct steps, both relatively standard procedures. |
| Purity of Final Product | Generally high after salt formation. | Can have side products from over-alkylation. | Byproducts from rearrangement can be challenging to remove. | Purification by chromatography or crystallization is typically required. |
Benchmarking Against a Structurally Similar Alternative: 3-(Furan-3-yl)propan-1-amine
The synthesis of 3-(furan-3-yl)propan-1-ol, a close structural analog, has been reported with a good overall yield of 65-75%.[5] The synthetic strategy employed is analogous to Route 1, involving the addition of the acetonitrile anion to 3-furaldehyde, followed by reduction of the resulting hydroxynitrile. This provides strong evidence for the viability and efficiency of the nitrile reduction pathway for 3-substituted five-membered heterocycles. The reported use of both LiAlH₄ and catalytic hydrogenation (Raney Nickel) for the reduction step in the furan series further validates the proposed methods for the thiophene analog.[5]
Conclusion and Recommendations
Based on the comparative analysis, the reduction of 3-(thiophen-3-yl)propanenitrile (Route 1) emerges as the most efficient and scalable method for the synthesis of this compound.
-
For large-scale synthesis , catalytic hydrogenation is the recommended method for the nitrile reduction due to its safety, scalability, and high yield.
-
For smaller, laboratory-scale synthesis , LiAlH₄ reduction offers a rapid and high-yielding alternative, provided appropriate safety precautions are taken.
The reductive amination of 3-(thiophen-3-yl)propanal (Route 2) is a viable alternative, particularly if the aldehyde is readily available. However, it may require more optimization to control for the formation of secondary amine byproducts.
The Curtius or Hofmann rearrangement (Route 3) is the least favorable option due to the use of hazardous reagents and potentially lower overall yields.
The successful synthesis of the analogous 3-(furan-3-yl)propan-1-ol via a nitrile reduction pathway provides strong corroborating evidence for the robustness of this strategy.[5] By leveraging these insights, researchers can confidently select the most appropriate synthetic route to efficiently access this compound for their drug discovery and development programs.
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Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available from: [Link]
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Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]
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A Comparative Guide to the Reactivity of Thiophene Isomers in Synthetic Chemistry
For the discerning researcher, scientist, and drug development professional, the subtle yet profound differences in the reactivity of thiophene isomers are a cornerstone of efficient and predictable synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of various thiophene isomers, moving beyond mere procedural outlines to elucidate the underlying principles that govern their synthetic utility. Grounded in experimental data and established mechanistic understanding, this document is designed to empower you to make informed decisions in the design and execution of your synthetic routes.
The Electronic Landscape of Thiophene: A Tale of Two Positions
Thiophene, an aromatic heterocycle, presents two distinct positions for substitution: the α-positions (C2 and C5) adjacent to the sulfur atom, and the β-positions (C3 and C4). The inherent electronic asymmetry of the ring dictates a fundamental difference in their reactivity. Electrophilic aromatic substitution, a cornerstone of thiophene chemistry, overwhelmingly favors the α-position. This preference is a direct consequence of the superior resonance stabilization of the cationic intermediate formed during α-attack, where the positive charge can be delocalized onto the sulfur atom.[1][2]
This intrinsic reactivity difference is the foundation upon which the comparative analysis of substituted thiophene isomers is built. The position of a substituent profoundly influences the electronic and steric environment of the remaining reactive sites, leading to often dramatic differences in reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and thiophene moieties are prevalent in a vast array of functional materials and pharmaceuticals. The efficiency of these reactions is highly dependent on the isomeric position of the leaving group on the thiophene ring. Generally, 2-halothiophenes exhibit greater reactivity than their 3-halo counterparts.[3] This is primarily attributed to the more electron-deficient nature of the C2 position, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst.[3]
Comparative Data for Cross-Coupling Reactions
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, comparing the performance of 2-bromothiophene and 3-bromothiophene.
| Reaction | Isomer | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [3] |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [3] | |
| Heck Reaction | 2-Bromothiophene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~70-85 | [3] |
| 3-Bromothiophene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~60-75 | [3] | |
| Buchwald-Hartwig Amination | 2-Bromothiophene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 8 | ~90-98 | [3] |
| 3-Bromothiophene | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | ~75-85 | [3] |
Causality Behind the Experimental Choices:
-
Suzuki-Miyaura Coupling: While 2-bromothiophene is inherently more reactive, modern palladium catalysts with appropriate ligands can effectively facilitate the coupling of the less reactive 3-bromothiophene, leading to comparable high yields, albeit sometimes requiring slightly longer reaction times.[3][4] The choice of a phosphine ligand like triphenylphosphine (PPh₃) is a standard for achieving a balance of stability and reactivity.
-
Heck Reaction: The slower oxidative addition step for 3-bromothiophene often necessitates longer reaction times or slightly higher catalyst loadings to achieve comparable yields to the 2-isomer.[3] The use of a polar aprotic solvent like DMF helps to stabilize the charged intermediates in the catalytic cycle.
-
Buchwald-Hartwig Amination: The amination of 3-bromothiophene can be particularly challenging, often requiring more specialized, electron-rich phosphine ligands (e.g., biarylsphosphine ligands like BINAP) to promote the difficult oxidative addition step.[3][5] The strong base, sodium tert-butoxide, is crucial for deprotonating the amine and facilitating the reductive elimination step.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 2- and 3-Bromothiophene
This protocol provides a framework for a direct comparison of the reactivity of 2- and 3-bromothiophene under identical Suzuki-Miyaura coupling conditions.
Materials:
-
2-Bromothiophene
-
3-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).
-
Reaction Setup: In two separate Schlenk flasks, place phenylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol). To one flask, add 2-bromothiophene (1.0 mmol), and to the other, add 3-bromothiophene (1.0 mmol).
-
Solvent Addition: To each reaction flask, add toluene (5 mL) and degassed water (1 mL).
-
Reaction Initiation: Add the pre-mixed catalyst solution to each of the reaction flasks.
-
Heating and Monitoring: Heat both reaction mixtures to 80 °C with vigorous stirring. Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 2 hours).
-
Workup and Analysis: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Compare the isolated yields and reaction times for the two isomers.
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Metalation Reactions: A Study in Acidity and Regioselectivity
The deprotonation of thiophenes with strong bases, particularly organolithium reagents, is a fundamental transformation for the introduction of a wide range of electrophiles. The acidity of the ring protons plays a crucial role in determining the site of metalation. The C2 proton of thiophene is significantly more acidic than the C3 proton.[3] This is due to the electron-withdrawing inductive effect of the sulfur atom and the ability of the sulfur to stabilize the resulting carbanion through d-orbital participation. Consequently, direct lithiation of thiophene with reagents like n-butyllithium occurs almost exclusively at the 2-position.
In the case of substituted thiophenes, the regioselectivity of metalation is a delicate interplay between the directing effects of the substituent and the inherent acidity of the ring protons. For 3-substituted thiophenes, lithiation generally occurs at the 2-position, the most acidic site. For 2-substituted thiophenes, the outcome is more varied. Electron-donating groups at the 2-position typically direct lithiation to the 5-position, while electron-withdrawing groups can direct to the 3-position.
Metal-Halogen Exchange
Metal-halogen exchange is another powerful method for generating thienyllithium and other thienylmetal species. The rate of this exchange is also influenced by the position of the halogen. 2-Halothiophenes undergo metal-halogen exchange more readily than 3-halothiophenes.[3] This is consistent with the greater stability of the 2-thienyllithium intermediate.
Experimental Protocol: Comparative Lithiation and Quenching of 2- and 3-Bromothiophene
This protocol allows for a direct comparison of the ease of metal-halogen exchange for 2- and 3-bromothiophene.
Materials:
-
2-Bromothiophene
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Reaction Setup: In two separate, flame-dried Schlenk flasks under an argon atmosphere, add dry THF (10 mL). Cool both flasks to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: To one flask, add 2-bromothiophene (1.0 mmol). To the other flask, add 3-bromothiophene (1.0 mmol).
-
Lithiation: To each flask, slowly add a solution of n-BuLi in hexanes (1.1 mmol) dropwise, maintaining the temperature at -78 °C. Stir the mixtures at this temperature for 1 hour.
-
Quenching: To each reaction, add anhydrous DMF (1.5 mmol) dropwise at -78 °C. Allow the reactions to warm to room temperature and stir for an additional 2 hours.
-
Workup and Analysis: Quench each reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layers with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the conversion to the corresponding thiophenecarboxaldehydes and compare the yields.
Caption: Comparative lithiation of bromothiophene isomers.
Nucleophilic Aromatic Substitution (SNAr): The Role of Activating Groups
Nucleophilic aromatic substitution on the thiophene ring is generally less facile than on electron-deficient benzene derivatives. However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr. The position of the leaving group and the activating group relative to each other is critical. For a successful SNAr reaction, the negative charge of the Meisenheimer intermediate must be effectively stabilized by the electron-withdrawing group.
In the case of nitro-halothiophenes, the relative positions of the nitro and halo substituents determine the reactivity. For example, in 2-halo-3-nitrothiophenes and 2-halo-5-nitrothiophenes, the halide is readily displaced by nucleophiles. In contrast, 3-halo-2-nitrothiophenes are generally less reactive.
Oxidation and Reduction: A Brief Comparative Overview
The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide and sulfone. These oxidized species are less aromatic and can participate in cycloaddition reactions as dienes. The ease of oxidation can be influenced by the substitution pattern on the thiophene ring. A study on the oxidation of brominated thiophenes showed that monosubstituted thiophenes (2-bromo- and 3-bromothiophene) do not form stable sulfones, but their reactive sulfoxide intermediates dimerize.[6] In contrast, more sterically hindered dibrominated thiophenes can yield the corresponding sulfones.[6]
Conclusion: A Framework for Rational Synthesis Design
The reactivity of thiophene isomers is a nuanced and multifaceted subject. This guide has provided a comparative framework, grounded in experimental observations and mechanistic principles, to aid in the strategic planning of synthetic routes. The key takeaway is the pronounced electronic difference between the α and β positions of the thiophene ring, which is the primary determinant of reactivity in a wide range of transformations.
By understanding the principles outlined herein, researchers can more effectively predict the outcomes of their reactions, select the optimal starting materials and conditions, and ultimately, accelerate the pace of discovery in their respective fields.
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Dimerization reactions with oxidized brominated thiophenes. RSC Advances, 2020 , 10(25), 14845-14853. [Link]
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Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 2021 , 17, 1859-1868. [Link]
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 2022 , 27(3), 1033. [Link]
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Thiophene Oxidation and Reduction Chemistry. Current Organic Chemistry, 2014 , 18(2), 227-251. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. International Journal of Quantum Chemistry, 2022 , 122(15), e26955. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. European Journal of Organic Chemistry, 2016 , 2016(24), 4166-4172. [Link]
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ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ChemInform, 2015 , 46(35). [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 2021 , 26(24), 7635. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. RSC Advances, 2013 , 3(38), 17357-17366. [Link]
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THIOPHENE AND ITS DERIVATIVES. download. [Link]
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New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health. [Link]
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Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 2012 , 25(4), 895-903. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 2024 , 25(15), 8162. [Link]
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Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 2024 , 57(16), 2329-2342. [Link]
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Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. ACS Publications. [Link]
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 2017 , 145, 363-371. [Link]
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New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 1959 , 13, 1045-1046. [Link]
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Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 2016 , 6(83), 79848-79857. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021 , 26(23), 7393. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Economic Analysis of Duloxetine Synthesis
For researchers, chemists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical determinant of its commercial viability. This guide provides an in-depth economic analysis of various synthetic routes to Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). We will dissect the established and emerging methodologies, offering a comparative framework grounded in experimental data to inform strategic decisions in process development and manufacturing.
Introduction: The Synthetic Challenge of Duloxetine
Duloxetine, marketed as Cymbalta®, is a chiral molecule where the (S)-enantiomer is responsible for its therapeutic activity. Consequently, its synthesis demands a high degree of stereochemical control, which presents a significant challenge. The economic viability of any synthetic route hinges on a delicate balance of factors including the cost of raw materials, the efficiency of each chemical transformation (yield), the complexity of the process (labor and equipment), and its environmental footprint. This guide will explore three major strategies for duloxetine synthesis:
-
Classical Racemic Synthesis with Chiral Resolution: A traditional and often robust approach.
-
Asymmetric Synthesis: Employing chiral catalysts to directly generate the desired enantiomer.
-
Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes for key transformations.
We will evaluate these pathways based on key performance indicators such as overall yield, cost of goods, process safety, and green chemistry metrics like Process Mass Intensity (PMI) and E-Factor.
The Classical Approach: Racemic Synthesis and Resolution
The original and most established route to duloxetine involves the synthesis of a racemic mixture, followed by the separation of the desired (S)-enantiomer. This method, while often reliable, has an inherent yield limitation of 50% for the resolution step.
Synthetic Pathway
The synthesis typically commences with the readily available 2-acetylthiophene. A Mannich reaction with formaldehyde and dimethylamine hydrochloride yields the corresponding aminoketone. Subsequent reduction of the ketone, commonly with sodium borohydride, produces the racemic alcohol. This alcohol is then subjected to an etherification reaction with 1-fluoronaphthalene, often using a strong base like sodium hydride. The resulting racemic N,N-dimethylduloxetine is then demethylated to racemic duloxetine. The crucial final step is the resolution of the enantiomers, frequently achieved by forming diastereomeric salts with a chiral acid, such as (S)-(+)-mandelic acid, followed by fractional crystallization.
Diagram of the Classical Racemic Synthesis Pathway
Caption: A schematic overview of the classical racemic synthesis of duloxetine.
Economic and Process Considerations
-
Raw Material Costs: The primary starting materials, 2-acetylthiophene and 1-fluoronaphthalene, are commercially available in bulk. Indicative pricing for 2-acetylthiophene is around $200-400 per 500g, while 1-fluoronaphthalene can be sourced for approximately $1500 per kg.[1][2][3][4] The resolving agent, (S)-(+)-mandelic acid, adds to the cost, with prices in the range of $100 for 100g.[5][6]
-
Yields: While individual step yields can be high, the overall yield is significantly impacted by the resolution step, which has a theoretical maximum of 50%. One reported synthesis shows an overall yield of 28.7% for the racemic route with resolution.[7]
-
Safety and Environmental Concerns: The use of sodium hydride in the etherification step is a major safety concern for large-scale production due to its pyrophoric nature and violent reaction with water.[8][9] This often necessitates specialized handling and equipment, increasing capital and operational costs. The process also generates a significant amount of waste, leading to a high Process Mass Intensity (PMI) and E-Factor. The PMI for pharmaceutical processes can often be in the range of 26 to over 100, meaning that for every kilogram of API, 26 to 100 kilograms of waste are generated.[10][11][12]
Experimental Protocol: Resolution of Racemic Duloxetine
-
Dissolve racemic duloxetine in a suitable solvent, such as acetone.
-
Add a stoichiometric amount of (S)-(+)-mandelic acid to the solution.
-
Heat the mixture to ensure complete dissolution, then allow it to cool slowly.
-
The diastereomeric salt of (S)-duloxetine with (S)-(+)-mandelic acid will preferentially crystallize.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with a base to liberate the free base of (S)-duloxetine.
-
Further purification may be required to achieve the desired enantiomeric purity.
Asymmetric Synthesis: A More Direct Approach
Asymmetric synthesis aims to overcome the 50% yield limitation of classical resolution by directly producing the desired (S)-enantiomer. This is typically achieved using a chiral catalyst.
Key Asymmetric Strategies
Several asymmetric methods have been developed for duloxetine synthesis, with the most prominent being:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of an aminoketone precursor using a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst, often based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor (e.g., formic acid) to a ketone substrate enantioselectively.[13]
Diagram of an Asymmetric Synthesis Pathway
Caption: A generalized pathway for the asymmetric synthesis of duloxetine.
Economic and Process Considerations
-
Catalyst Cost and Efficiency: Chiral catalysts, particularly those based on precious metals like ruthenium, can be expensive.[14][15][16] For example, a Takasago asymmetric transfer hydrogenation catalyst kit can cost around $711.[14] The economic viability of these processes is highly dependent on the catalyst's turnover number (TON) and turnover frequency (TOF), as well as the ability to recover and recycle the catalyst.
-
Yields and Enantioselectivity: Asymmetric routes can offer significantly higher overall yields compared to racemic synthesis with resolution, as they avoid the 50% loss at the resolution step. High enantiomeric excesses (ee) are often achievable, reducing the need for extensive purification.
-
Process Simplification: By eliminating the need for a separate resolution step, asymmetric syntheses can simplify the overall manufacturing process, potentially reducing cycle times and labor costs.
-
Improved Safety Profile: Some asymmetric methods can be performed under milder conditions and may avoid the use of hazardous reagents like sodium hydride, opting for safer bases.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
To a solution of the prochiral ketone substrate in a suitable solvent (e.g., isopropanol), add the chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture).
-
Heat the reaction mixture to the optimal temperature and monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting chiral alcohol by chromatography or crystallization.
-
Proceed with the subsequent etherification and demethylation steps to obtain (S)-duloxetine.
Chemoenzymatic Synthesis: The "Green" Alternative
Chemoenzymatic routes combine the best of chemical synthesis and biocatalysis. Enzymes, with their high specificity and ability to operate under mild conditions, are employed for the key stereoselective step.
Lipase-Mediated Kinetic Resolution
A common chemoenzymatic approach for duloxetine involves the kinetic resolution of a racemic intermediate, typically an alcohol or a nitrile, using a lipase enzyme. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Diagram of a Chemoenzymatic Pathway
Caption: A simplified representation of a chemoenzymatic route to duloxetine.
Economic and Process Considerations
-
Enzyme Cost and Stability: The cost of industrial-grade lipases can vary, with some preparations available for around
145 per kg.[17][18] The stability of the enzyme under process conditions and its potential for immobilization and reuse are critical for economic feasibility. -
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous or organic solvents at or near ambient temperature and pressure. This can lead to significant energy savings and a better safety profile compared to traditional chemical methods.
-
Environmental Benefits: Chemoenzymatic routes are often considered "greener" as they can reduce the use of harsh reagents and solvents, leading to a lower E-Factor and PMI.
-
Yield Limitation: Similar to classical resolution, kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer. However, strategies such as dynamic kinetic resolution can be employed to overcome this limitation.
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol
-
To a solution of the racemic alcohol in an organic solvent, add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).
-
Incubate the mixture at a controlled temperature with agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion is reached (typically around 50%), stop the reaction.
-
Separate the unreacted (S)-alcohol from the acylated (R)-alcohol ester by chromatography or extraction.
-
The isolated (S)-alcohol can then be converted to (S)-duloxetine.
Comparative Analysis of Synthetic Pathways
| Feature | Classical Racemic Synthesis with Resolution | Asymmetric Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | Lower (theoretically ≤ 50% due to resolution) | Potentially higher (avoids resolution step) | Lower (theoretically ≤ 50% for kinetic resolution) |
| Raw Material Costs | Moderate | Can be high due to expensive chiral catalysts | Can be moderate, depending on enzyme cost and reusability |
| Process Complexity | High (includes resolution step) | Moderate (can be fewer steps) | Moderate (enzyme handling and separation) |
| Operational Costs | Can be high due to harsh conditions and complex separations | Potentially lower due to fewer steps and milder conditions | Lower due to mild conditions and reduced energy consumption |
| Safety Concerns | High (e.g., use of sodium hydride) | Generally lower (can avoid hazardous reagents) | Low (mild, aqueous conditions) |
| Green Metrics (PMI/E-Factor) | High | Moderate to Low | Generally the lowest |
| Enantiomeric Purity | High, but requires efficient resolution | High, dependent on catalyst performance | High, dependent on enzyme selectivity |
Conclusion and Future Outlook
The choice of a synthetic pathway for duloxetine is a multifaceted decision that requires a careful evaluation of economic, safety, and environmental factors.
-
The classical racemic synthesis with resolution , while well-established, is hampered by its inherent yield limitations and safety concerns associated with the use of hazardous reagents. However, for established manufacturing processes, the infrastructure and expertise may already be in place.
-
Asymmetric synthesis offers a more elegant and potentially more economical solution by avoiding the resolution step and offering higher overall yields. The primary economic hurdle is the cost of the chiral catalyst, making catalyst efficiency and recyclability paramount.
-
Chemoenzymatic synthesis represents a greener and safer alternative, operating under mild conditions with high selectivity. While kinetic resolution pathways are limited to a 50% yield, the development of dynamic kinetic resolution processes and novel, more efficient enzymes could make this the most attractive route in the future.
For new process development, a focus on asymmetric or chemoenzymatic routes is highly recommended. The long-term economic and environmental benefits of these more modern approaches are likely to outweigh the initial investment in catalyst or enzyme screening and process optimization. As the pharmaceutical industry continues to embrace green chemistry principles, the development of even more efficient and sustainable syntheses for crucial drugs like duloxetine will remain a key area of research and innovation.
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Navigating the Labyrinth of Impurity Control in Duloxetetine Synthesis: A Comparative Regulatory and Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth analysis of the regulatory landscape and comparative analytical methodologies for the identification and control of impurities in the synthesis of duloxetine. As a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine's therapeutic efficacy is intrinsically linked to its purity profile. This document will serve as a practical resource, grounded in scientific principles and regulatory expectations, to aid in the development of robust and compliant manufacturing processes.
The Genesis of Impurities: A Necessary Understanding
Impurities in a drug substance like duloxetine can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation of the API, and residual solvents or catalysts.[1] The International Council for Harmonisation (ICH) provides a framework for classifying and controlling these impurities, which are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2] Understanding the synthetic route of duloxetine is therefore the first critical step in predicting and controlling its impurity profile.
A key challenge in duloxetine synthesis is the potential for the formation of various process-related impurities, including isomers and reaction by-products.[3][4] Furthermore, duloxetine's chemical structure, which includes a secondary amine, makes it susceptible to the formation of N-nitrosamine impurities, a class of compounds that are of significant concern due to their potential carcinogenicity.[5][6][7] Recent recalls of duloxetine products due to the presence of N-nitroso-duloxetine underscore the critical need for rigorous control strategies for this specific impurity.[5][8][9][10][11]
Regulatory Framework: A Comparative Overview
The control of impurities in new drug substances is governed by a harmonized set of guidelines from major regulatory bodies, primarily the ICH. The foundational guideline, ICH Q3A(R2), outlines the thresholds for reporting, identifying, and qualifying impurities.[2][12][13]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in a New Drug Substance.[2][14] |
Beyond these general thresholds, specific guidance exists for genotoxic impurities (GTIs). ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[1] For a potent mutagenic impurity like N-nitroso-duloxetine, the Threshold of Toxicological Concern (TTC) approach is often applied, leading to much lower acceptable intake limits. Regulatory agencies like the FDA have set stringent interim limits for nitrosamine impurities in drug products.[15][16][17]
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) also provide specific monographs for duloxetine hydrochloride, which include tests and acceptance criteria for specified and unspecified impurities.[18][19] These monographs are legally binding in their respective regions and represent the minimum quality standards.
Common Impurities in Duloxetine Synthesis: A Comparative Analysis
A comprehensive understanding of the potential impurities is crucial for developing effective control strategies. The following table summarizes some of the common process-related and degradation impurities of duloxetine.
| Impurity Name | Type | Origin | Typical Analytical Technique |
| (R)-Duloxetine (Impurity A) | Isomeric | Unwanted enantiomer from synthesis | Chiral HPLC |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity B) | Process-related | Intermediate | RP-HPLC |
| 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalene-1-ol (Impurity C) | Process-related | By-product | RP-HPLC, LC-MS |
| 1-Naphthol (Impurity D) | Process-related | Starting material/Degradation | RP-HPLC |
| 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalene-1-ol (Impurity E) | Process-related | By-product | RP-HPLC, LC-MS |
| N-Nitroso-duloxetine | Genotoxic | Reaction with nitrosating agents | LC-MS/MS |
| Phthalamide and Succinamide Impurities | Degradation | Interaction with enteric polymers | LC-MS |
| Table 2: Common Impurities in Duloxetine and their Characterization.[3][4][18][20][21][22][23] |
The formation of phthalamide and succinamide impurities highlights the importance of considering drug-excipient interactions during formulation development, as these can arise from reactions with residual acids in enteric coating polymers.[20][24]
Experimental Protocols: A Guide to Impurity Profiling
A robust analytical methodology is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for the separation and quantification of duloxetine and its impurities.[3][4][25][26] For the sensitive detection of genotoxic impurities like N-nitroso-duloxetine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[16][27]
Protocol 1: RP-HPLC Method for Process-Related Impurities
This protocol provides a general framework for the analysis of common process-related impurities. Method optimization and validation are essential for specific applications.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient program should be developed to achieve optimal separation of all known impurities from the duloxetine peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 217 nm.[3]
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh and dissolve the duloxetine API in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Inject a system suitability solution containing duloxetine and known impurities to verify the resolution, tailing factor, and theoretical plates of the system.
5. Analysis:
-
Inject the sample solution and identify and quantify the impurities based on their retention times and response factors relative to the duloxetine peak.
Protocol 2: LC-MS/MS Method for N-Nitroso-duloxetine
This protocol outlines a highly sensitive method for the quantification of N-nitroso-duloxetine.
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable C18 column with a smaller particle size (e.g., < 2 µm) for improved resolution and sensitivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A rapid gradient is typically employed to ensure efficient elution and analysis time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-nitroso-duloxetine and a suitable internal standard. This provides high selectivity and sensitivity.
4. Sample Preparation:
-
Due to the low levels of this impurity, a sample concentration step may be required. Solid-phase extraction (SPE) can be employed to clean up the sample and enrich the analyte.
5. Quantification:
-
A calibration curve is constructed using a certified reference standard of N-nitroso-duloxetine. The concentration in the sample is determined by comparing its response to the calibration curve.
Visualizing the Path to Purity: Workflows and Logical Relationships
To effectively manage impurities, a structured approach is necessary, from initial risk assessment to final control strategy implementation.
Caption: Workflow for Impurity Control in Duloxetine Synthesis.
This workflow illustrates the logical progression from understanding the potential impurities to establishing a robust control strategy that ensures the final API meets the stringent quality and safety requirements.
Conclusion: A Commitment to Quality and Safety
The control of impurities in duloxetine synthesis is a multifaceted challenge that requires a deep understanding of organic chemistry, analytical science, and global regulatory guidelines. By proactively identifying potential impurities, developing and validating robust analytical methods, and implementing a comprehensive control strategy, pharmaceutical manufacturers can ensure the consistent production of high-quality, safe, and effective duloxetine. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex landscape, ultimately contributing to the well-being of patients worldwide. The recent focus on nitrosamine impurities serves as a potent reminder of the ever-evolving nature of regulatory expectations and the critical importance of continuous vigilance and scientific rigor in pharmaceutical development.
References
-
Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. Link
-
Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Link
-
Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. Link
-
Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. Link
-
Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Link
-
Characterization of Duloxetine HCl API and its process related Impurities. Link
-
Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Link
-
Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. Link
-
FDA Recalls 233000 Bottles of Duloxetine Over Risk of Cancerous Chemical. Link
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Duloxetine (Cymbalta): Recalled by FDA Due to Nitrosamine Impurities. Link
-
Duloxetine EP Impurities & USP Related Compounds. Link
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Safety advisory: Duloxetine. Link
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N-(1-Naphthyl) Duloxetine: A Technical Overview of a Key Impurity. Link
-
Duloxetine Impurities. Link
-
Process for the preparation of duloxetine hydrochloride. Link
-
Determination of duloxetine hydrochloride in the presence of process and degradation impurities by a validated stability-indicating RP-LC method. Link
-
Duloxetine Impurities Manufacturers & Suppliers. Link
-
Duloxetine-Hydrochloride-Impurities. Link
-
FDA Issues Class II Recall for Duloxetine Capsules Due to Nitrosamine Impurity. Link
-
FDA Recalls Over 7000 Bottles of Duloxetine Because of Chemical Presence. Link
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Link
-
What is Duloxetine? Antidepressant Drug Recalled by FDA. Link
-
Duloxetine iMpurity (alpha-hydroxy) synthesis. Link
-
Preparation method of duloxetine hydrochloride impurities. Link
-
Duloxetine hydrochloride impurity, its preparation and analysis method. Link
-
Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance. Link
-
Duloxetine Impurity NDSRI Testing: How to Quantify by LC-MS. Link
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Link
-
Duloxetine Recall: FDA Flags Carcinogenic Risk for Popular Antidepressant. Link
-
Duloxetine-impurities. Link
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Cancer-Causing Impurities Prompt Nationwide Recall of Duloxetine (Cymbalta). Link
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Link
-
Duloxetine Hydrochloride. Link
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Link
-
Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers. Link
-
Duloxetine Delayed-Release Capsules. Link
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Link
-
Simple and Practical Method for the Quantitative High-Sensitivity Analysis of N-Nitroso Duloxetine in Duloxetine Drug Products Utilizing LC-MS/MS. Link
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Safety Operating Guide
Navigating the Disposal of 3-(Thiophen-3-yl)propan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-(Thiophen-3-yl)propan-1-amine hydrochloride, a compound frequently utilized in pharmaceutical research and development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on an inferred hazard profile derived from the chemical's functional groups (a thiophene ring and a primary amine hydrochloride) and data from analogous compounds. It is imperative to consult the official SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
Part 1: Inferred Hazard Profile and Immediate Safety Considerations
Based on its chemical structure, this compound is likely a solid organic salt. Its hazard profile can be inferred from its constituent parts:
-
Thiophene Moiety: Thiophene and its derivatives are known to be flammable, harmful if swallowed, and can cause irritation to the skin, eyes, and respiratory system. They are also recognized as being potentially harmful to aquatic life.[1][2][3][4][5]
-
Primary Amine Hydrochloride: Amine hydrochlorides are salts that can be acidic. They are often solids that can be harmful if ingested and may cause skin and eye irritation.[6]
Therefore, it is prudent to handle this compound as a substance that is:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially harmful to the aquatic environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In situations with a risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: While not typically required for handling small quantities of a solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in an area with poor ventilation.
Part 2: Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined plan for spill management is crucial.
Small Spills (Solid):
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Gently cover the spilled solid with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands with soap and water.
Large Spills:
In the event of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[1]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a pickup.
-
Licensed Disposal Vendor: Your institution's EHS department will work with a licensed hazardous waste disposal vendor for the final treatment and disposal of the chemical waste, which will likely involve incineration at a permitted facility.
Part 4: Regulatory Framework
The management of hazardous waste in a laboratory setting is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key principles include:
-
"Cradle-to-Grave" Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.
-
Waste Characterization: It is the generator's responsibility to determine if their waste is hazardous.
-
Proper Labeling and Storage: Strict rules apply to the labeling and accumulation of hazardous waste in SAAs.
Failure to comply with these regulations can result in significant fines and penalties.
Summary of Disposal Procedures
| Procedure | Key Considerations |
| Hazard Identification | Harmful if swallowed, skin/eye irritant, potential aquatic toxicity. |
| PPE | Chemical safety goggles, nitrile/neoprene gloves, lab coat. |
| Spill Cleanup (Small) | Use inert absorbent, collect in a labeled hazardous waste container. |
| Waste Collection | Segregate into a dedicated, labeled hazardous waste container. |
| Storage | Store in a designated Satellite Accumulation Area (SAA), away from incompatibles. |
| Final Disposal | Arrange for pickup by your institution's EHS for disposal via a licensed vendor. |
Disposal Decision Workflow
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
- Santa Cruz Biotechnology, Inc. (n.d.). Thiophene Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene.
- ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
- ChemicalBook. (2022, December 21). (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene.
- Sigma-Aldrich. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12413181, Thiophen-3-amine hydrochloride.
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. echemi.com [echemi.com]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
